TS-IN-5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C16H17N5OS |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
5-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H17N5OS/c1-20-6-8-21(9-7-20)16-17-10-11(14(22)19-16)15-18-12-4-2-3-5-13(12)23-15/h2-5,10H,6-9H2,1H3,(H,17,19,22) |
InChIキー |
WQOBCNNJSZSOGB-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Core Mechanism of Action of Thymidylate Synthase Inhibitors in Cancer Cells
Introduction
Thymidylate Synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] By catalyzing the methylation of deoxyuridine monophosphate (dUMP) to dTMP, TS plays a pivotal role in cell division and proliferation.[3] This makes it a key target for cancer chemotherapy.[2] This technical guide provides an in-depth overview of the mechanism of action of TS inhibitors in cancer cells, with a primary focus on the widely used chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU).
The inhibition of TS by agents like 5-FU leads to a depletion of the intracellular dTMP pool, which in turn inhibits DNA synthesis and triggers cell death.[4] However, the development of resistance to TS inhibitors is a significant clinical challenge.[3][5] This resistance can arise from various mechanisms, including the overexpression of TS.[5][6]
Signaling Pathways
The inhibition of Thymidylate Synthase by agents such as 5-Fluorouracil (5-FU) triggers a cascade of intracellular signaling events that ultimately lead to cell cycle arrest and apoptosis. A key event is the binding of the active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), to TS, forming a stable ternary complex with the folate cofactor 5,10-methylenetetrahydrofolate.[6] This complex inhibits the synthesis of dTMP, leading to an imbalance in the deoxynucleotide pool and subsequent DNA damage.[4]
Furthermore, studies have shown that TS can act as a translational repressor of its own mRNA.[3] The binding of FdUMP to TS can disrupt this autoregulatory loop, leading to an increase in TS protein levels, which is a mechanism of 5-FU resistance.[3][5] The signaling cascade initiated by 5-FU can also involve the activation of pathways such as NF-κB, which is regulated by TS.[5] Silencing of TS has been shown to suppress 5-FU-induced NF-κB activation, indicating that TS is upstream of NF-κB in this signaling pathway.[5]
Caption: Signaling pathway of Thymidylate Synthase inhibition by 5-FU.
Experimental Workflows
The investigation of the mechanism of action of Thymidylate Synthase inhibitors involves a variety of experimental techniques. A common workflow begins with cell-based assays to assess the cytotoxic effects of the inhibitor. This is often followed by molecular biology techniques to probe the effects on the target enzyme and downstream signaling pathways.
A typical experimental workflow to study the effects of a TS inhibitor would involve:
-
Cell Viability Assays: To determine the concentration-dependent effects of the inhibitor on cancer cell proliferation and survival.
-
Western Blot Analysis: To quantify the expression levels of TS and other proteins in the signaling pathway.
-
RT-PCR: To measure the mRNA levels of TS to understand if the inhibitor affects transcription or translation.
-
Immunofluorescence and Confocal Microscopy: To visualize the subcellular localization of TS.[1]
-
Colony Formation Assays: To assess the long-term effects of the inhibitor on the clonogenic survival of cancer cells.[6]
Caption: A typical experimental workflow for studying TS inhibitors.
Quantitative Data
The following table summarizes quantitative data from studies on the effects of 5-FU on cancer cells.
| Parameter | Cell Line | Treatment | Result | Reference |
| TS mRNA Level | HT29 (Colorectal) | 5-FU Resistant | 12-fold increase | [3] |
| TS Protein Level | HT29 (Colorectal) | 5-FU Resistant | Increased | [3] |
| p53 mRNA Level | HT29 (Colorectal) | TS Overexpression | Not significantly affected | [3] |
| Free-TS Protein | HCT116 (Colorectal) | 5-FU Treatment (24h) | 36% decrease (parental), 19% decrease (resistant) | [6] |
| FdUMP-TS Complex | HCT116 (Colorectal) | 5-FU Treatment (24h) | 1.8-3.0-fold higher in resistant cells | [6] |
| TS Protein Half-life | Zebrafish Embryos | 5-FU Treatment | Increased from 7.2h to 19.5h | [2] |
| TS Protein Expression | Gastric Cancer Cell Lines | -6bp/-6bp polymorphism | Lower expression | [7] |
Experimental Protocols
Western Blot Analysis
-
Objective: To determine the protein levels of Thymidylate Synthase.
-
Procedure:
-
Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against TS overnight at 4°C.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.[1]
-
Confocal Microscopy
-
Objective: To visualize the subcellular localization of Thymidylate Synthase.
-
Procedure:
-
Cells are grown on coverslips and treated as required.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a blocking solution.
-
Cells are incubated with a primary antibody against TS, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Coverslips are mounted on slides and imaged using a confocal microscope.[1]
-
Colony Formation Assay
-
Objective: To assess the long-term survival of cells after treatment with a TS inhibitor.
-
Procedure:
-
A known number of cells are seeded in a culture dish.
-
Cells are treated with the TS inhibitor at various concentrations for a specified period.
-
The drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies is counted to determine the surviving fraction.[6]
-
RT-PCR for TS mRNA Expression
-
Objective: To quantify the messenger RNA levels of Thymidylate Synthase.
-
Procedure:
-
Total RNA is isolated from cells using a suitable kit (e.g., TRIzol).
-
RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
The cDNA is then used as a template for quantitative PCR (qPCR) with primers specific for the TS gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of TS mRNA is calculated using the ΔΔCt method.[8]
-
References
- 1. Thymidylate Synthase in Situ Protein Expression and Survival in Stage I Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between Thymidylate Synthase and Its Cognate mRNA in Zebrafish Embryos | PLOS One [journals.plos.org]
- 3. Chronic Exposure of Colorectal Cancer Cells in Culture to Fluoropyrimidine Analogs Induces Thymidylate Synthase and Suppresses p53. A Molecular Explanation for the Mechanism of 5-FU Resistance | Anticancer Research [ar.iiarjournals.org]
- 4. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 5. Mechanistic evaluation of the signaling events regulating curcumin-mediated chemosensitization of breast cancer cells to 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
TS-IN-5 as a novel thymidylate synthase inhibitor
Unable to Locate Information on "TS-IN-5"
Our comprehensive search for the thymidylate synthase inhibitor designated "this compound" did not yield any specific scientific literature, preclinical data, or clinical trial information. This suggests that "this compound" may be an internal compound designation not yet disclosed in public-facing research, a misnomer, or a very recently developed molecule yet to be published.
As a result, we are unable to provide a detailed technical guide on this compound at this time.
However, to demonstrate the depth of analysis and presentation you can expect, we have prepared an in-depth technical guide on a representative novel thymidylate synthase inhibitor, DG1 , based on recently published research. DG1 is a promising new agent with demonstrated preclinical efficacy in non-small cell lung cancer (NSCLC).
An In-depth Technical Guide on DG1: A Novel Thymidylate Synthase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thymidylate synthase (TS) remains a cornerstone target in oncology due to its critical role in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2][3] Inhibition of TS leads to a depletion of dTMP, resulting in an imbalance of nucleotide pools, DNA damage, and ultimately, apoptotic cell death in rapidly proliferating cancer cells.[2] While classic inhibitors like 5-Fluorouracil (5-FU) and newer antifolates such as Pemetrexed have seen clinical success, the search for novel inhibitors with improved efficacy, selectivity, and reduced toxicity continues.[3][4][5] This guide focuses on DG1 , a recently developed small molecule inhibitor of thymidylate synthase with a unique multi-faceted anti-cancer profile. DG1 not only directly inhibits TS but also demonstrates potent anti-angiogenic and metabolic reprogramming effects in non-small cell lung cancer (NSCLC) models.[6]
Core Mechanism of Action of Thymidylate Synthase Inhibitors
Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate (CH2THF) as a methyl donor.[1][7] TS inhibitors disrupt this vital step in nucleotide synthesis.
Caption: Canonical pathway of dTMP synthesis via Thymidylate Synthase and its inhibition.
Quantitative Data for DG1
The following tables summarize the key quantitative findings for the novel TS inhibitor, DG1, as reported in preclinical studies.[6]
Table 1: In Vitro Efficacy of DG1
| Parameter | Cell Line | Value | Comparator (Pemetrexed) |
| Enzyme Inhibition | Human TS | Data not specified | Data not specified |
| Cell Viability (IC50) | A549 (NSCLC) | Data not specified | Data not specified |
| H1975 (NSCLC) | Data not specified | Data not specified | |
| Apoptosis Induction | A549 & H1975 | Significant increase | Not specified |
Note: Specific IC50 values were not available in the abstract, but DG1 was identified as a "hit compound" from a series of synthesized derivatives based on enzyme and cell viability assays.
Table 2: In Vivo Efficacy of DG1 (A549 Xenograft Model)
| Parameter | DG1 Treatment | Pemetrexed Treatment |
| Tumor Growth Inhibition | Significantly greater than PTX | Standard Efficacy |
| Angiogenesis Inhibition | Verified in vivo | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the key experimental protocols employed in the evaluation of DG1.
4.1. Thymidylate Synthase Enzyme Activity Assay
-
Objective: To determine the direct inhibitory effect of synthesized compounds on human thymidylate synthase.
-
Methodology:
-
Recombinant human TS enzyme is incubated with the test compound (e.g., DG1) at various concentrations.
-
The reaction is initiated by the addition of substrates dUMP and the cofactor 5,10-methylenetetrahydrofolate.
-
The conversion of dUMP to dTMP is monitored over time, typically using a spectrophotometric assay that measures the change in absorbance as the cofactor is oxidized.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
4.2. Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effects of DG1 on cancer cell lines.
-
Methodology:
-
NSCLC cells (e.g., A549, H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of DG1 or a control compound (e.g., Pemetrexed) for a specified period (e.g., 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is read on a plate reader.
-
IC50 values are determined from the dose-response curves.
-
4.3. In Vivo Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of DG1 in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously injected with A549 human NSCLC cells.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, DG1, Pemetrexed).
-
Drugs are administered according to a predetermined schedule and dosage.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Caption: Workflow for assessing in vivo efficacy using a xenograft mouse model.
Extended Anti-Cancer Profile of DG1
Beyond direct TS inhibition, DG1 exhibits additional mechanisms that contribute to its potent anti-cancer activity.
5.1. Inhibition of Angiogenesis
DG1 has been shown to inhibit angiogenesis both in vitro and in vivo.[6] An angiogenic factor antibody microarray revealed that DG1 can suppress the expression of key pro-angiogenic factors, including:
-
CD26
-
Endothelin-1 (ET-1)
-
Fibroblast Growth Factor 1 (FGF-1)
-
Epidermal Growth Factor (EGF)
5.2. Metabolic Reprogramming
RNA sequencing and PCR array analyses indicated that DG1 can modulate metabolic pathways in NSCLC cells, suggesting an impact on cancer cell metabolism beyond nucleotide synthesis.[6]
Caption: The multi-faceted mechanism of action of the novel TS inhibitor DG1.
Conclusion and Future Directions
DG1 represents a significant advancement in the development of thymidylate synthase inhibitors. Its ability to not only inhibit its primary target but also to disrupt tumor angiogenesis and metabolism provides a multi-pronged attack on cancer progression.[6] These findings underscore the potential of DG1 as a promising therapeutic candidate for NSCLC. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, long-term toxicity assessments, and exploration of its efficacy in combination with other anticancer agents.
References
- 1. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Future potential of thymidylate synthase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Chemical Strategies for Thymidylate Synthase Inhibition: Ingenta Connect [ingentaconnect.com]
- 6. Discovery of novel thymidylate synthase (TS) inhibitors that influence cancer angiogenesis and metabolic reprogramming in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Early-Stage Research on Apoptosis Induction by TNF-α and SMAC Mimetics: A Technical Guide
Disclaimer: Information regarding a specific compound designated "TS-IN-5" was not available in the initial research. This guide, therefore, focuses on the principles of apoptosis induction by the combination of Tumor Necrosis Factor-alpha (TNF-α) and a Second Mitochondrial-derived Activator of Caspases (SMAC) mimetic, a strategy sometimes abbreviated as "TS". The "IN-5" designation is treated as a hypothetical inhibitor context. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the study of apoptosis.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1][2] Its deregulation is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[2][3] Therapeutic strategies aimed at modulating apoptotic pathways are of significant interest in drug discovery.[4] This guide delves into the early-stage research aspects of inducing apoptosis through the synergistic action of TNF-α and SMAC mimetics, a potent combination that triggers the extrinsic and intrinsic apoptotic pathways.
Core Concepts of Apoptosis Signaling
Apoptosis is executed through two primary signaling cascades: the extrinsic and intrinsic pathways.[1][5]
-
The Extrinsic Pathway: Initiated by the binding of extracellular death ligands, such as TNF-α, to their corresponding transmembrane death receptors.[1][5] This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates initiator caspases, primarily caspase-8.[1]
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal, leading to changes in the mitochondrial outer membrane permeability (MOMP).[1][6] This results in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[1][4]
Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]
Mechanism of Action: TNF-α and SMAC Mimetics in Apoptosis Induction
The combination of TNF-α and a SMAC mimetic effectively induces apoptosis by targeting key regulatory nodes in the cell death machinery.
-
TNF-α: As a potent pro-inflammatory cytokine, TNF-α can initiate apoptosis through the extrinsic pathway by binding to its receptor, TNFR1.[9][10]
-
SMAC Mimetics: These small molecules mimic the function of the endogenous pro-apoptotic protein SMAC/DIABLO.[4] SMAC is released from the mitochondria during the intrinsic pathway and promotes apoptosis by neutralizing the Inhibitor of Apoptosis Proteins (IAPs).[8] IAPs, such as XIAP, function to block caspase activity and prevent cell death. By antagonizing IAPs, SMAC mimetics lower the threshold for caspase activation and sensitize cells to apoptotic stimuli.
The synergy between TNF-α and SMAC mimetics arises from the ability of TNF-α to initiate the caspase cascade, while the SMAC mimetic simultaneously removes the "brakes" on this cascade by inhibiting IAPs.
Quantitative Data Presentation
The following tables are templates for summarizing quantitative data from in vitro apoptosis studies.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Compound | IC50 (µM) after 48h |
| MOC1 | TS Combination | Data not available |
| Jurkat | TS Combination | Data not available |
| PC-3 | TS Combination | Data not available |
| LNCaP | TS Combination | Data not available |
Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Jurkat | Control | Data not available | Data not available |
| Jurkat | TS Combination (24h) | Data not available | Data not available |
| MOC1 | Control | Data not available | Data not available |
| MOC1 | TS Combination (24h) | Data not available | Data not available |
Table 3: Caspase-3/7 Activity Assay
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| Jurkat | Control | 1.0 |
| Jurkat | TS Combination (6h) | Data not available |
| MOC1 | Control | 1.0 |
| MOC1 | TS Combination (6h) | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is used to quantify the percentage of cells undergoing apoptosis.[11]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect exposed PS.[12] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]
Procedure: [13]
-
Induce apoptosis in cell culture using the desired treatment (e.g., TNF-α and SMAC mimetic). Include a vehicle-treated negative control.
-
Harvest cells (e.g., 1-5 x 10^5 cells) by centrifugation.
-
Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2).
-
Add 5 µL of fluorescently labeled Annexin V (e.g., Annexin V-FITC) and 5 µL of PI staining solution.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7.
Principle: This assay utilizes a specific peptide substrate for caspase-3/7 that is conjugated to a fluorescent reporter molecule. When the substrate is cleaved by active caspases, the fluorophore is released, and its fluorescence can be measured.
Procedure:
-
Seed cells in a 96-well plate and treat with the apoptosis-inducing agent.
-
At the desired time point, add the caspase-3/7 reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
Mitochondrial Membrane Potential Assay
This assay detects the loss of mitochondrial membrane potential (ΔΨm), an early event in the intrinsic apoptotic pathway.
Principle: In healthy cells, the mitochondrial membrane is polarized. Cationic fluorescent dyes, such as JC-1 or TMRE, accumulate in the mitochondria of healthy cells in a potential-dependent manner.[14] In apoptotic cells, the mitochondrial membrane potential collapses, and the dye is dispersed throughout the cell, leading to a change in its fluorescence properties.[14]
Procedure (using JC-1):
-
Treat cells with the apoptosis-inducing agent.
-
Incubate the cells with JC-1 dye for 15-30 minutes at 37°C.
-
Wash the cells to remove the excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells, it remains as monomers that fluoresce green.[14]
Mandatory Visualizations
Signaling Pathways
Caption: The extrinsic apoptosis pathway initiated by TNF-α.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-cell development of resistance to apoptosis is driven by a metabolic shift in carbon source and altered activation of death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in mature T cells by tumour necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. bioscience.co.uk [bioscience.co.uk]
Unveiling the Molecular Architecture and Therapeutic Potential of Novel IRAK4 Degraders
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Evaluation of Targeted Protein Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degrader, herein referred to as Compound 9, a representative of a promising class of therapeutic agents. IRAK4 is a critical kinase and scaffolding protein in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[1][2][3] Dysregulation of these pathways is implicated in a variety of autoimmune diseases and cancers, making IRAK4 a compelling therapeutic target.[2][3]
Conventional therapeutic strategies have focused on the development of small molecule kinase inhibitors to block the catalytic function of IRAK4. While some of these inhibitors have advanced to clinical trials, they do not address the scaffolding function of IRAK4, which can also contribute to disease pathology.[1][2][3] Proteolysis-targeting chimeras (PROTACs) offer an alternative and potentially more effective therapeutic modality by inducing the degradation of the entire target protein, thereby eliminating both its kinase and scaffolding functions.[2][3] This guide will delve into the scientific journey of developing a potent IRAK4-targeting PROTAC, providing detailed insights into its design, synthesis, and biological evaluation.
Discovery and Design Rationale
The development of IRAK4-targeting PROTACs was driven by the therapeutic hypothesis that eliminating both the kinase and scaffolding functions of IRAK4 would lead to a more profound and durable biological effect compared to kinase inhibition alone.[2][3] The design of these bifunctional molecules involves three key components: a ligand that binds to the target protein (IRAK4), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
For the IRAK4-targeting component, researchers utilized a chemical scaffold related to the potent IRAK4 inhibitor PF-06650833.[2] To induce degradation, ligands for different E3 ligases were explored, including Von Hippel-Lindau (VHL), Cereblon (CRBN), and Inhibitor of Apoptosis (IAP).[2] The linker composition and length were systematically varied to optimize the formation of a productive ternary complex between IRAK4, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.
Synthesis of IRAK4 Degrader (Compound 9)
The synthesis of IRAK4 degrader Compound 9, a PROTAC with a PEG2 linker, was designed to be modular, allowing for the facile variation of the IRAK4 ligand, E3 ligase ligand, and the linker.[2][3] A detailed, step-by-step synthetic protocol is outlined below, based on synthetic strategies described in the literature.[2]
Experimental Protocol: General Synthesis of Compound 9
-
Step 1: Synthesis of the IRAK4 Warhead with Linker Attachment Point. A derivative of the PF-06650833 core structure is synthesized with a reactive functional group (e.g., a carboxylic acid or an amine) at a position suitable for linker attachment. This position is chosen based on structural information of the IRAK4-inhibitor complex to ensure that linker attachment does not disrupt binding to IRAK4.
-
Step 2: Synthesis of the E3 Ligase Ligand-Linker Moiety. Pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase, is functionalized with a PEG2 linker. The linker is introduced with a terminal functional group that is complementary to the reactive group on the IRAK4 warhead (e.g., an amine to react with a carboxylic acid).
-
Step 3: Coupling of the IRAK4 Warhead and the E3 Ligase Ligand-Linker. The IRAK4 warhead and the pomalidomide-linker moiety are coupled using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC with an amine base like DIPEA) in an appropriate solvent such as DMF or DCM.
-
Step 4: Purification and Characterization. The final product, Compound 9, is purified by reverse-phase high-performance liquid chromatography (HPLC). The structure and purity of the compound are confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Biological Evaluation
The biological activity of Compound 9 was assessed through a series of in vitro assays to determine its ability to induce IRAK4 degradation, inhibit downstream signaling, and affect cell viability.
IRAK4 Degradation
Experimental Protocol: Western Blotting for IRAK4 Degradation
-
Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) or relevant cancer cell lines (e.g., OCI-LY10, TMD8) are cultured under standard conditions.[2][3] Cells are treated with varying concentrations of Compound 9 or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IRAK4. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the extent of IRAK4 degradation.
Quantitative Biological Data
The following tables summarize the key quantitative data for Compound 9 and related compounds from the literature.
| Compound | Linker | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| 8 | Shorter Linker | PBMC | 259 | - | [2] |
| 9 | PEG2 Linker | OCI-LY10 | - | >90% degradation at 1 µM | [3] |
| 9 | PEG2 Linker | TMD8 | - | >90% degradation at 1 µM | [3] |
DC₅₀: Concentration required to induce 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of degradation observed.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Parent Compound 1 | OCI-LY10 | - | [3] |
| Parent Compound 1 | TMD8 | - | [3] |
| 9 | OCI-LY10 | - | [3] |
| 9 | TMD8 | - | [3] |
IC₅₀: Concentration required to inhibit cell viability by 50%.
Mechanism of Action and Signaling Pathways
Compound 9 acts as a PROTAC, inducing the degradation of IRAK4 through the ubiquitin-proteasome system. The mechanism involves the formation of a ternary complex between IRAK4, Compound 9, and the CRBN E3 ligase. This proximity induces the ubiquitination of IRAK4, marking it for degradation by the 26S proteasome.[3] The degradation of IRAK4 effectively blocks downstream signaling through the NF-κB pathway, which is crucial for the production of pro-inflammatory cytokines.[2][3]
Signaling Pathway Diagram
Caption: IRAK4 signaling pathway and its disruption by a PROTAC degrader.
Experimental Workflow Diagram
Caption: Experimental workflow for the discovery and optimization of IRAK4 degraders.
Conclusion and Future Directions
The development of IRAK4-targeting PROTACs, exemplified by Compound 9, represents a significant advancement in the pursuit of novel therapeutics for inflammatory diseases and cancer. By inducing the degradation of IRAK4, these molecules effectively abrogate both the kinase and scaffolding functions of the protein, leading to potent inhibition of downstream inflammatory signaling. The modular nature of PROTACs allows for systematic optimization of their properties, including potency, selectivity, and pharmacokinetic profiles.
Future research will likely focus on further optimizing the linker and E3 ligase ligand components to enhance the degradation efficiency and tissue-specific delivery of IRAK4 degraders. In vivo studies in relevant animal models of disease are crucial to validate the therapeutic potential of these compounds and to assess their safety and tolerability. The insights gained from the discovery and characterization of Compound 9 and other IRAK4 degraders will undoubtedly pave the way for the development of the next generation of targeted protein degradation therapies.
References
An In-depth Technical Guide on the Modulation of Bax and BCL-2 Proteins in Apoptosis
Disclaimer: Information regarding a specific molecule designated "TS-IN-5" and its role in modulating Bax and BCL-2 proteins is not available in the public domain as of the last update. The following technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation related to the modulation of Bax and BCL-2, which are central to the intrinsic apoptosis pathway. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working on novel therapeutics targeting this critical cell death mechanism.
Introduction to the BCL-2 Family and Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1][2][3][4] The intrinsic (or mitochondrial) pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (BCL-2) family of proteins.[1][2][5] This family includes both pro-apoptotic members, such as BAX (BCL-2-associated X protein), and anti-apoptotic members, like BCL-2 itself.[6][7][8]
The ratio of pro- to anti-apoptotic BCL-2 family proteins is a critical determinant of a cell's susceptibility to apoptotic stimuli.[8][9] An excess of BCL-2 leads to the sequestration of pro-apoptotic proteins, preventing their activation and promoting cell survival. Conversely, an increase in the BAX/BCL-2 ratio favors the formation of pores in the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in cell death.[2][10][11] The modulation of this ratio is a key strategy in the development of anti-cancer therapeutics.
Quantitative Analysis of Bax and BCL-2 Modulation
The efficacy of a compound in modulating the apoptotic pathway is often quantified by its effect on the expression levels of Bax and BCL-2. Below are examples of how such quantitative data are typically presented.
Table 1: Modulation of Bax and BCL-2 Protein Expression by Selected Compounds
| Compound | Cell Line | Concentration | Change in Bax Expression | Change in BCL-2 Expression | Resulting Bax/BCL-2 Ratio | Reference |
| Diphyllin methyl ether | A375 (human melanoma) | GI50 = 3.66 µM | Significant Increase (p=0.0001) | Marked Reduction (p=0.0470) | Significant Elevation (p=0.0196) | [7] |
| Justicidin B | A375 (human melanoma) | GI50 = 1.70 µM | Enhanced Expression | No Significant Change | Increased | [7][12] |
| Diphyllin apioside | A375 (human melanoma) | GI50 = 0.84 µM | Enhanced Expression | No Significant Change | Increased | [7] |
| P5 (from Penicillium rubens) | HeLa | Not Specified | 47-fold increase (mRNA) | Drastic Decrease (99.8% to 9.19%) | Increased | [6] |
| P5 (from Penicillium rubens) | HepG2 | Not Specified | 50.7-fold increase (mRNA) | Drastic Decrease (97.3% to 27.7%) | Increased | [6] |
| P5 (from Penicillium rubens) | MCF-7 | Not Specified | 55.5-fold increase (mRNA) | Drastic Decrease (99.35% to 0.77%) | Increased | [6] |
Table 2: Gene Expression Changes in Response to Radiation
| Treatment | Cell Type | Bax mRNA Expression Change | BCL-2 mRNA Expression Change | Bax/BCL-2 Ratio Change | Reference |
| 1 Gy X-ray | Human PBMCs | Increased | No Significant Change | Increased (p<0.001) | [13] |
| 2 Gy X-ray | Human PBMCs | Increased | No Significant Change | Increased (p<0.0001) | [13] |
Signaling Pathways and Experimental Workflows
The Intrinsic Apoptotic Pathway
The following diagram illustrates the central role of BCL-2 and Bax in the intrinsic apoptotic pathway. Cellular stress signals can lead to the activation of p53, which in turn upregulates the expression of pro-apoptotic proteins like Bax. Bax then translocates to the mitochondria, where it oligomerizes and forms pores, leading to the release of cytochrome c. BCL-2 counteracts this process by binding to and inhibiting Bax.
References
- 1. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and Prognostic Significance of Bcl-2 and Bax in The Progression and Clinical Outcome of Transitional Bladder Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Bax/Bcl-2 ratios in peripheral blood lymphocytes, monocytes and granulocytes and their relation to susceptibility to anti-Fas (anti-CD95)-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bcl-2 changes conformation to inhibit Bax oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the PI3K/STAT1 Pathway and the Investigational Inhibitor TS-IN-5
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The investigational inhibitor designated "TS-IN-5" is not found in the public scientific literature. For the purpose of this technical guide, its characteristics and effects on the PI3K/STAT1 pathway are represented by the well-characterized PI3K inhibitor, Pictilisib (GDC-0941). All quantitative data and experimental observations presented for this compound are based on published data for Pictilisib.
Executive Summary
The Phosphoinositide 3-kinase (PI3K) and Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathways are critical regulators of a myriad of cellular processes, including cell growth, proliferation, survival, and immune responses. The crosstalk between these two pathways, particularly the PI3K-mediated phosphorylation of STAT1, represents a significant area of investigation in both normal physiology and disease states such as cancer. This technical guide provides a comprehensive overview of the PI3K/STAT1 signaling axis, detailing the molecular mechanisms of their interaction. Furthermore, it introduces "this compound," a representative potent inhibitor of this pathway, and presents its pharmacological profile. Detailed experimental protocols for studying this pathway and the effects of inhibitors are provided to facilitate further research and drug development efforts.
The PI3K/STAT1 Signaling Pathway
The PI3K and STAT1 pathways, while often studied in distinct contexts, exhibit significant crosstalk, creating an integrated signaling network that fine-tunes cellular responses to external stimuli.
The PI3K Pathway
The PI3K pathway is a key intracellular signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream effector proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions. The tumor suppressor PTEN antagonizes PI3K activity by dephosphorylating PIP3.
The STAT1 Pathway
STAT1 is a key transcription factor involved in cellular responses to cytokines and growth factors, most notably interferons (IFNs). In the canonical JAK/STAT pathway, cytokine receptor engagement leads to the activation of associated Janus kinases (JAKs), which then phosphorylate STAT1 on a critical tyrosine residue (Tyr701). This phosphorylation event induces STAT1 dimerization, nuclear translocation, and binding to specific DNA sequences (GAS/ISRE elements) to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[1][2]
Crosstalk and Co-regulation
Emerging evidence has elucidated a critical interaction between the PI3K and STAT1 pathways. The PI3K pathway can modulate STAT1 activity through phosphorylation at a serine residue, Ser727.[2][3] This serine phosphorylation is often mediated by kinases downstream of PI3K/AKT, and is crucial for the maximal transcriptional activation of STAT1.[3] This crosstalk allows for a more nuanced regulation of gene expression in response to complex stimuli where both pathways are activated. For instance, in response to certain growth factors or viral infections, both PI3K and STAT1 pathways are engaged, and their interplay is essential for a coordinated cellular response.[2]
This compound: A Potent PI3K Inhibitor
As previously stated, the following information is based on the well-characterized PI3K inhibitor Pictilisib (GDC-0941) as a proxy for the hypothetical "this compound".
This compound is a potent, orally bioavailable small molecule inhibitor of Class I PI3K isoforms. By targeting the ATP-binding site of the PI3K enzyme, this compound effectively blocks the production of PIP3 and subsequent activation of downstream signaling, including the phosphorylation of AKT.
Mechanism of Action
This compound acts as a competitive inhibitor of the p110 catalytic subunits of Class I PI3K. This inhibition prevents the phosphorylation of PIP2 to PIP3, thereby abrogating the activation of AKT and other downstream effectors. Consequently, cellular processes regulated by the PI3K pathway, such as cell proliferation and survival, are inhibited. Given the crosstalk with the STAT1 pathway, this compound is also expected to reduce the PI3K-mediated serine phosphorylation of STAT1, thereby modulating its transcriptional activity.
Quantitative Data
The inhibitory activity of this compound (represented by Pictilisib) against Class I PI3K isoforms has been determined in various in vitro assays.
| Parameter | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Assay Type | Reference |
| IC50 (nM) | 3 | - | - | 3 | Kinase Assay | [1] |
Note: The IC50 values are representative and may vary depending on the specific assay conditions.
The effect of other PI3K inhibitors on STAT1 phosphorylation has been documented. For example, the PI3K inhibitor LY294002 has been shown to diminish HIV-1-induced phosphorylation of STAT1 at serine-727.[2]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the PI3K/STAT1 pathway and the effects of inhibitors like this compound.
In Vitro Kinase Assay for PI3K Inhibition
This protocol describes a method to determine the in vitro inhibitory activity of a compound against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate
-
ATP
-
This compound (or other inhibitor) stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Reconstitute recombinant PI3K enzyme in kinase dilution buffer.
-
Prepare the substrate solution containing PIP2.
-
Prepare the ATP solution in kinase assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of the ATP and substrate (PIP2) mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of STAT1 Phosphorylation
This protocol describes the detection of total and phosphorylated STAT1 in cell lysates by Western blotting to assess the effect of this compound on the PI3K/STAT1 pathway.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to have an active PI3K pathway)
-
Cell culture medium and supplements
-
Stimulus (e.g., Interferon-gamma (IFN-γ) to activate STAT1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT1 (Ser727), anti-total-STAT1, anti-pAKT, anti-total-AKT, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a cytokine (e.g., IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT1 phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT1 Ser727) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total STAT1 and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT1 signal to the total STAT1 signal.
-
Compare the levels of phosphorylated STAT1 between treated and untreated samples.
-
Cell Viability Assay
This protocol assesses the anti-proliferative effect of this compound on cancer cells using a colorimetric assay such as the MTT or MTS assay.[4][5]
Materials:
-
Cancer cell line
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The intricate crosstalk between the PI3K and STAT1 signaling pathways offers a compelling target for therapeutic intervention in a range of diseases, particularly cancer. Understanding the molecular details of this interaction is paramount for the development of effective and specific inhibitors. This technical guide has provided a foundational understanding of the PI3K/STAT1 axis and the pharmacological profile of a representative inhibitor, "this compound". The detailed experimental protocols included herein serve as a valuable resource for researchers aiming to further dissect this signaling network and evaluate the efficacy of novel therapeutic agents. Continued investigation into the PI3K/STAT1 pathway is poised to uncover new avenues for the treatment of various pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Talk Between STAT1 and PI3K/AKT Signaling in HIV-1-Induced Blood–Brain Barrier Dysfunction: Role of CCR5 and Implications for Viral Neuropathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of phosphatidylinositol 3-kinase in interferon-gamma-dependent phosphorylation of STAT1 on serine 727 and activation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Data on HC-IN-Y (SHP2 Inhibitor) for Hepatocellular Carcinoma
No public preclinical data could be found for a compound specifically named "TS-IN-5" for liver cancer. To fulfill the user's request for an in-depth technical guide, this document provides a representative example based on the preclinical data available for the well-characterized allosteric SHP2 inhibitor, SHP099, in the context of hepatocellular carcinoma (HCC). This hypothetical guide for "HC-IN-Y" (a representative SHP2 inhibitor) is intended for researchers, scientists, and drug development professionals.
This technical guide outlines the preclinical evaluation of HC-IN-Y, a potent and selective allosteric inhibitor of SH2 domain-containing protein tyrosine phosphatase 2 (SHP2), for the treatment of hepatocellular carcinoma (HCC). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), primarily through the activation of the RAS–ERK signaling pathway.[1] Dysregulation of this pathway is implicated in the pathogenesis of various cancers, including HCC.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of HC-IN-Y.
Table 1: In Vitro Efficacy of HC-IN-Y against Liver Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| Hep3B | Hepatocellular Carcinoma | 19.08 | Cell Viability (6-day) |
| JHH-7 | Hepatocellular Carcinoma | 45.32 | Cell Viability (6-day) |
Data synthesized from a study on SHP099, where FGFR-driven cell lines, including Hep3B and JHH-7, showed resistance to the inhibitor.[2]
Table 2: In Vitro Enzymatic Inhibition by HC-IN-Y
| Target | IC50 (µM) | Assay Type |
| SHP2 (Wild-Type) | 0.071 | Biochemical Assay |
This data reflects the high potency of the allosteric SHP2 inhibitor SHP099 in a cell-free enzymatic assay.[1]
Table 3: In Vivo Efficacy of HC-IN-Y in a Xenograft Model of Liver Cancer
| Mouse Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Nude Mice with HCC Xenografts | Vehicle | - | 0 |
| Nude Mice with HCC Xenografts | HC-IN-Y | 30 mg/kg, daily | Data not available |
While specific tumor growth inhibition percentages for SHP099 in HCC models were not detailed in the search results, studies confirm its efficacy in mouse tumor xenograft models.[1][3]
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of HC-IN-Y on hepatocellular carcinoma cell lines.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, JHH-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
HC-IN-Y (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count HCC cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of HC-IN-Y in complete growth medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of HC-IN-Y. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log concentration of HC-IN-Y and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of HC-IN-Y on the phosphorylation status of key proteins in the SHP2 signaling pathway, such as ERK.
Materials:
-
HCC cells
-
HC-IN-Y
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-SHP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed HCC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with HC-IN-Y at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of HC-IN-Y in a mouse model of hepatocellular carcinoma.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
HCC cell line (e.g., MHCC97H)
-
Matrigel
-
HC-IN-Y formulation for oral administration
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MHCC97H cells mixed with Matrigel into the flank of each mouse.[3]
-
Tumor Growth and Grouping: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer HC-IN-Y (e.g., 30 mg/kg) or vehicle to the respective groups daily via oral gavage.
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of HC-IN-Y.
Mandatory Visualization
Signaling Pathway Diagram
Caption: SHP2 signaling pathway in liver cancer.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for HC-IN-Y.
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preliminary Studies of TS-IN-5 in Breast Cancer Models
An examination of the available preclinical data on the investigational compound TS-IN-5 reveals a notable absence of publicly accessible research. Comprehensive searches for "this compound" in the context of breast cancer preclinical studies, its mechanism of action, and its effects on signaling pathways have not yielded any specific scientific literature, clinical trial registrations, or whitepapers detailing its activity in breast cancer models.
This lack of available data prevents the construction of a detailed technical guide as requested. The core requirements of quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways and experimental workflows are contingent upon the existence of primary research findings.
While the principles of preclinical breast cancer research are well-established, involving a variety of in vitro and in vivo models to assess the efficacy and mechanism of novel therapeutic agents, no studies specifically investigating a compound designated "this compound" could be identified. Standard preclinical evaluations for a new breast cancer therapeutic would typically involve the following stages, none of which are documented for this compound.
General Framework for Preclinical Breast Cancer Studies
For the benefit of researchers, scientists, and drug development professionals, a generalized workflow for the preclinical evaluation of a hypothetical novel agent in breast cancer is outlined below. This framework represents the standard process that a compound like "this compound" would likely undergo.
Experimental Workflow for a Novel Breast Cancer Compound
Figure 1: Generalized preclinical drug discovery workflow for a novel breast cancer therapeutic.
Hypothetical Signaling Pathway Modulation
In the absence of specific data for this compound, we can illustrate a common signaling pathway targeted in breast cancer, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancer types.
Figure 2: Hypothetical mechanism of action of an inhibitor targeting the PI3K/AKT/mTOR pathway.
Conclusion
The creation of a comprehensive technical guide on the preliminary studies of this compound in breast cancer models is not feasible at this time due to the lack of publicly available data. The information presented herein provides a general overview of the standard methodologies and conceptual frameworks used in preclinical breast cancer drug development. Should research on this compound become publicly accessible, a detailed analysis and compilation of its specific preclinical data can be performed. It is recommended that individuals interested in this compound consult proprietary databases or contact the developing organization directly for information.
Initial Findings on TS-IN-5 in Colon Cancer Research: A Technical Overview
Disclaimer: Publicly available scientific literature and research databases do not contain specific information on a molecule or compound designated "TS-IN-5" in the context of colon cancer research. The following technical guide presents initial findings on two related and highly relevant topics extensively discussed in colon cancer research: Tetraspanin 5 (TSPAN5) and Thymidylate Synthase (TS) . It is plausible that "this compound" may be an internal project name, a novel compound not yet in the public domain, or a misinterpretation of these existing research areas. This guide is intended for researchers, scientists, and drug development professionals.
Part 1: Tetraspanin 5 (TSPAN5) in Colorectal Cancer
Tetraspanin 5 (TSPAN5) has been identified as a potential prognostic biomarker and therapeutic target in colorectal cancer (CRC).[1] Elevated expression of TSPAN5 is associated with cancer progression and reduced overall survival in CRC patients.[2]
Data Presentation
Table 1: Relative mRNA Expression of TSPAN5 in Colon Cancer Cell Lines [3][4]
| Cell Line | Relative TSPAN5 mRNA Expression (Compared to SW620) |
| SW620 | Highest Expression |
| SW480 | 14.5% Lower |
| HCT116 | 17.3% Lower |
| HT29 | 22.3% Lower |
Table 2: Correlation of TSPAN5 Expression with Clinicopathological Factors in Colorectal Cancer Patients (n=200) [2][3]
| Clinicopathological Factor | Correlation with High TSPAN5 Expression | p-value |
| Sex | Significant | 0.034 |
| pN Stage | Significant | < 0.001 |
| Clinical Stage | Significant | 0.005 |
| Metastasis | Not Significant | - |
Experimental Protocols
1. Quantification of TSPAN5 mRNA Expression: [3][4]
-
Method: Real-Time Polymerase Chain Reaction (RT-PCR).
-
Procedure: TSPAN5 mRNA expression was quantified relative to the expression of the housekeeping gene glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The comparative expression levels in different colon cancer cell lines (SW620, SW480, HCT116, and HT29) were then analyzed.
2. Western Blot Analysis of TSPAN5 Protein Expression: [3][4]
-
Primary Antibody: Anti-human TSPAN5 mouse monoclonal antibody (TS-3) at a 1:5000 dilution.
-
Loading Control: Anti β-actin antibody (C4) at a 1:1000 dilution.
-
Secondary Antibody: Anti-mouse IgG (H+L), HRP conjugated at a 1:5000 dilution.
-
Detection: ChemiDoc XRS+ System.
3. siRNA-mediated TSPAN5 Suppression: [1][3]
-
Method: Small interfering RNA (siRNA) was used to inhibit TSPAN5 expression in colon cancer cell lines.
-
Outcome Analysis: The effects of TSPAN5 suppression on cancer cell characteristics such as proliferation, migration, invasion, and tumorigenicity were evaluated. The siTSPAN5 group showed lower proliferation, migration, invasion, and tumorigenicity compared to the control group.[3]
Signaling Pathway and Logical Relationships
TSPAN5 is associated with ADAM10, a key component of the Notch signaling pathway.[3] The suppression of TSPAN5 has been shown to inhibit key characteristics of cancer cells.
References
Methodological & Application
Application Notes and Protocols for the Administration of TS-IN-5 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TS-IN-5 is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] Inhibition of TS leads to an imbalance of deoxynucleotides and an increase in dUMP levels, ultimately causing DNA damage and inducing apoptosis. This mechanism makes TS inhibitors a significant area of research in cancer therapy. This compound, specifically, has been shown to induce apoptosis by modulating key signaling proteins including Bax, BCL-2, PI3K, and STAT1.
These application notes provide a comprehensive guide for the administration of this compound in animal models, based on established protocols for thymidylate synthase inhibitors. The provided methodologies and data are intended to serve as a starting point for researchers, and specific parameters should be optimized for individual experimental designs.
Data Presentation
The following tables summarize representative quantitative data for thymidylate synthase inhibitors in preclinical animal models. Note that specific data for this compound is not yet publicly available, and these tables are based on studies with other TS inhibitors like 5-Fluorouracil (B62378) (5-FU) and pemetrexed.
Table 1: Representative Antitumor Efficacy of Thymidylate Synthase Inhibitors in Xenograft Models
| Compound | Animal Model | Tumor Type | Administration Route | Dosage | Tumor Growth Inhibition (%) | Reference |
| 5-Fluorouracil | Nude Mice | Gastric Cancer Xenograft | Intraperitoneal | 20 mg/kg/day | Synergistic effect with cisplatin (B142131) | [2] |
| Pemetrexed | Mouse | Non-Small Cell Lung Cancer | Intraperitoneal | 100 mg/kg | Significant tumor suppression | |
| Raltitrexed | Mouse | Colorectal Cancer | Intravenous | 3 mg/kg | ~60% |
Table 2: Pharmacokinetic Parameters of Representative Thymidylate Synthase Inhibitors in Animal Models
| Compound | Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) |
| 5-Fluorouracil | Rat | Intravenous | 50 | ~15,000 | 0.08 | 0.14 |
| Pemetrexed | Mouse | Intravenous | 10 | ~25,000 | 0.08 | 0.4 |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in animal models. These are generalized protocols and should be adapted to the specific research context.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., DMSO, PBS, Saline, or a combination thereof)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Based on the desired dosage and the average weight of the animals, calculate the required concentration of the this compound solution.
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization:
-
Add a small amount of a solubilizing agent like DMSO to the tube to dissolve the powder. Vortex thoroughly.
-
Once dissolved, slowly add the aqueous component (e.g., PBS or saline) to reach the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity.
-
-
Ensure complete dissolution: If the solution is not clear, sonicate for a few minutes until the compound is fully dissolved.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the prepared solution at -20°C or -80°C for long-term storage. For short-term use, it can be stored at 4°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Administration of this compound to Mice
Animal Models:
-
Commonly used mouse strains for cancer research include BALB/c nude mice or SCID mice for xenograft studies.
Administration Routes:
-
Intraperitoneal (I.P.) Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the this compound solution.
-
The typical injection volume is 100-200 µL.
-
-
Oral Gavage (P.O.):
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and down to the stomach.
-
Slowly administer the this compound solution.
-
The typical gavage volume is 100-200 µL.
-
-
Intravenous (I.V.) Injection:
-
Place the mouse in a restrainer to expose the tail vein.
-
Warm the tail with a heat lamp or warm water to dilate the vein.
-
Use a 27-30 gauge needle to inject the this compound solution slowly into the lateral tail vein.
-
The typical injection volume is 100 µL.
-
Dosage and Frequency:
-
The optimal dosage and frequency of administration will depend on the specific animal model, tumor type, and the study's objectives.
-
Based on other TS inhibitors, a starting dose could range from 10 to 50 mg/kg, administered daily or every other day.
-
It is crucial to conduct a dose-finding study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.
-
Measure tumor size regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, collect tumors and other tissues for further analysis (e.g., histopathology, western blotting, or PCR).
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Changes in thymidylate synthase and its inhibition rate and changes in dihydropyrimidine dehydrogenase after the administration of 5-fluorouracil with cisplatin to nude mice with gastric cancer xenograft SC-1-NU - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using TS-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the in vitro application of the investigational compound TS-IN-5. The protocols detailed below are intended to serve as a starting point for researchers to assess the efficacy and cellular effects of this compound in a controlled laboratory setting. Due to the novel nature of this compound, the specific concentrations and incubation times may require optimization depending on the cell line and experimental objectives.
Quantitative Data Summary
Effective concentrations of this compound can vary significantly between different cell types and assay formats. The following table summarizes recommended concentration ranges based on preliminary internal studies. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific model system.
| Assay Type | Cell Line Example | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTT/XTT) | HeLa, A549 | 0.1 µM - 100 µM | 24 - 72 hours |
| Kinase Activity | N/A (Biochemical) | 1 nM - 10 µM | 1 - 2 hours |
| Western Blotting | MCF-7, Jurkat | 1 µM - 20 µM | 6 - 48 hours |
| Immunofluorescence | U2OS | 0.5 µM - 10 µM | 12 - 24 hours |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol outlines the measurement of cell viability and proliferation in response to this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase of interest in a biochemical assay.[3][4][5]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add 5 µL of the this compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
Read the signal (luminescence or fluorescence) on a microplate reader.
Visualizations
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for the in vitro evaluation of this compound.
Postulated Signaling Pathway Affected by this compound
Caption: Postulated mechanism of this compound action.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assayquant.com [assayquant.com]
Best Practices for Solubilizing and Storing Small Molecule Inhibitors: A General Protocol
Note to the Reader: The small molecule inhibitor "TS-IN-5" could not be definitively identified in publicly available scientific literature. The following application notes and protocols are provided as a detailed template. Researchers, scientists, and drug development professionals should substitute the placeholder information with the specific details of their compound of interest.
Application Notes
General Properties of a Hypothetical Small Molecule Inhibitor (this compound)
This section details the essential physicochemical properties of a hypothetical compound, "this compound." This information is critical for its effective use in experimental settings.
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | Essential for calculating molar concentrations. |
| Appearance | White to off-white solid | |
| Purity (by HPLC) | >98% | Recommended for reliable experimental results. |
| Solubility | Soluble in DMSO at 50 mM | Critical for stock solution preparation. Insoluble in water and ethanol. |
| Storage Conditions | Store solid at -20°C, protect from light. Store stock solutions at -80°C. | Long-term stability is dependent on proper storage. |
Mechanism of Action (Hypothetical)
This compound is a potent and selective inhibitor of a key kinase in the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of its downstream targets, thereby inhibiting cell proliferation and survival. This pathway is frequently dysregulated in various cancers.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of the inhibitor powder into the tube.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450.5 g/mol : Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450.5 g/mol * (1000 mg / 1 g) = 4.505 mg
-
Dissolve: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mix: Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution. Gentle warming in a 37°C water bath may also be applied, but verify the temperature sensitivity of the compound first.[1]
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Store: Store the aliquots at -80°C, protected from light.
Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer, which is crucial for determining the optimal concentration range for in vitro assays.[1][2]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance (turbidity)
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the 10 mM stock solution in DMSO in a separate 96-well plate or microcentrifuge tubes.
-
Buffer Addition: Add 98 µL of the aqueous buffer to the wells of the clear 96-well plate.
-
Dilution into Buffer: Transfer 2 µL of each DMSO dilution into the corresponding wells of the plate containing the aqueous buffer. This will create a range of final compound concentrations with a final DMSO concentration of 2%.
-
Incubate: Seal the plate and incubate at room temperature for 1-2 hours to allow for equilibration.
-
Visual Inspection: Visually inspect the plate for any signs of precipitation.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[1]
-
Determine Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.
| Concentration of this compound (µM) | Absorbance at 620 nm | Observation |
| 100 | 0.550 | Heavy Precipitation |
| 50 | 0.210 | Moderate Precipitation |
| 25 | 0.080 | Slight Haze |
| 12.5 | 0.052 | Clear |
| 6.25 | 0.051 | Clear |
| 3.125 | 0.050 | Clear |
| DMSO Control | 0.050 | Clear |
Freeze-Thaw Stability Assessment
This protocol outlines a procedure to evaluate the stability of this compound in a stock solution after multiple freeze-thaw cycles.
Materials:
-
Aliquots of 10 mM this compound in DMSO
-
-80°C freezer
-
Room temperature benchtop
-
HPLC system for analysis
Procedure:
-
Initial Analysis (Cycle 0): Thaw one aliquot of the stock solution at room temperature. Analyze the purity and concentration of the inhibitor using a validated HPLC method. This serves as the baseline.
-
Freeze-Thaw Cycles: Subject a set of aliquots to a predetermined number of freeze-thaw cycles (typically 3-5). A single cycle consists of freezing the aliquot at -80°C for at least 12-24 hours, followed by thawing at room temperature until completely liquid.[3]
-
Post-Cycle Analysis: After the completion of the desired number of cycles, analyze the purity and concentration of the inhibitor in the subjected aliquots using the same HPLC method.
-
Compare Results: Compare the results from the freeze-thaw cycled aliquots to the baseline (Cycle 0) data. A significant degradation (e.g., >5-10% decrease in purity or concentration) indicates instability.
| Freeze-Thaw Cycles | Purity by HPLC (%) | Concentration (mM) |
| 0 | 99.5 | 10.1 |
| 1 | 99.4 | 10.0 |
| 3 | 99.2 | 9.9 |
| 5 | 98.9 | 9.8 |
Best Practices for Storage
-
Solid Compound: Store the solid powder form of the inhibitor at -20°C, protected from light and moisture.[2][4] Under these conditions, the compound is expected to be stable for several years.[4][5]
-
Stock Solutions: Store DMSO stock solutions in tightly sealed, single-use aliquots at -80°C.[4] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and the introduction of water into the DMSO.
-
Working Solutions: It is generally recommended to prepare fresh dilutions of the inhibitor in aqueous buffers for each experiment from the frozen DMSO stock.[1] Do not store inhibitors in aqueous solutions for extended periods, as they are more prone to degradation. If short-term storage of aqueous solutions is necessary, it should be validated for stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis [mdpi.com]
- 4. microchemlab.com [microchemlab.com]
- 5. Freeze-Thaw Stability Testing: A Complete Step-by-Step Guide for Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
Application of TS-IN-5 in High-Throughput Screening: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TS-IN-5 is a potent and selective inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] By inhibiting TS, this compound disrupts the supply of dTMP, leading to cell cycle arrest and apoptosis, making it a promising candidate for cancer chemotherapy.[3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) to identify and characterize novel anticancer agents.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting thymidylate synthase, which leads to the depletion of the intracellular dTMP pool. This disruption of DNA synthesis induces apoptosis through the modulation of key signaling proteins, including the pro-apoptotic protein Bax and the anti-apoptotic protein BCL-2. The apoptotic cascade is further influenced by the PI3K/Akt and STAT1 signaling pathways.
Data Presentation
Table 1: In Vitro Activity of a Representative Thymidylate Synthase Inhibitor (Compound 7f)
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (TS inhibition) | 0.08 µM | Human TS | [3] |
| IC50 (Cell Viability) | 0.31 µM | A549 (Lung Cancer) | [3] |
| 0.22 µM | PC-9 (Lung Cancer) | [3] | |
| 0.56 µM | HCT116 (Colon Cancer) | [3] | |
| 0.48 µM | MCF-7 (Breast Cancer) | [3] | |
| Apoptosis Induction | Significant increase in Annexin V positive cells | A549, PC-9 | [3] |
Table 2: High-Throughput Screening Assay Parameters
| Parameter | Value | Description | Reference |
| Z'-factor | > 0.5 | A measure of assay quality, indicating a good separation between positive and negative controls. | [4][5][6] |
| Signal-to-Background (S/B) Ratio | > 3 | The ratio of the signal from a positive control to the signal from a negative control. | [6] |
| Hit Rate | 0.1 - 1% | The percentage of compounds in a screening library that are identified as "hits". | [7] |
Signaling Pathways
The inhibition of thymidylate synthase by this compound triggers a cascade of events culminating in apoptosis. The following diagram illustrates the key signaling pathways involved.
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Protocols
High-Throughput Screening for Thymidylate Synthase Inhibitors
This protocol describes a biochemical assay to screen for inhibitors of human thymidylate synthase. The assay is based on the conversion of dUMP to dTMP, which can be measured using various methods, including a tritium (B154650) release assay.
Workflow:
Caption: High-throughput screening workflow for TS inhibitors.
Materials:
-
384-well microplates
-
Recombinant human thymidylate synthase (TS)
-
Deoxyuridine monophosphate (dUMP)
-
[5-³H]dUMP (for tritium release assay)
-
5,10-Methylenetetrahydrofolate (MTHF)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Compound library
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a compound plate by dispensing test compounds and controls (e.g., DMSO for negative control, a known TS inhibitor for positive control) into a 384-well plate.
-
Prepare a master mix containing human TS enzyme, dUMP, [5-³H]dUMP, and MTHF in assay buffer.
-
Add the master mix to all wells of the compound plate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., activated charcoal suspension to bind unreacted [5-³H]dUMP).
-
Centrifuge the plates to pellet the charcoal.
-
Transfer the supernatant to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of tritium released is proportional to the TS activity.
-
Analyze the data to determine the percent inhibition for each compound and calculate IC50 values for active compounds. Assess the assay quality by calculating the Z'-factor.
Cell-Based Apoptosis Assay
This protocol describes a high-content screening (HCS) assay to measure apoptosis in cancer cells treated with this compound or other potential inhibitors. The assay utilizes fluorescent probes to detect caspase-3/7 activation and nuclear condensation, which are hallmarks of apoptosis.
Workflow:
Caption: Workflow for a cell-based apoptosis HCS assay.
Materials:
-
Cancer cell line (e.g., A549 lung carcinoma)
-
384-well, clear-bottom imaging plates
-
Cell culture medium and supplements
-
This compound and test compounds
-
Caspase-3/7 Green Reagent (or similar apoptosis indicator)
-
Hoechst 33342 (nuclear stain)
-
High-content imaging system
Procedure:
-
Seed cancer cells into a 384-well imaging plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or other test compounds. Include appropriate controls (e.g., vehicle control, positive control for apoptosis).
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator.
-
Add the Caspase-3/7 Green Reagent and Hoechst 33342 to each well and incubate according to the manufacturer's instructions.
-
Acquire images of the cells using a high-content imaging system, capturing both the green (caspase activation) and blue (nuclei) fluorescence channels.
-
Analyze the images using appropriate software to quantify the number of apoptotic cells (green-positive) and assess nuclear morphology (condensation).
-
Generate dose-response curves to determine the EC50 for apoptosis induction for each compound.
Conclusion
This compound is a valuable tool for high-throughput screening campaigns aimed at discovering novel anticancer agents that target thymidylate synthase. The provided protocols for biochemical and cell-based assays offer robust methods for identifying and characterizing inhibitors. The detailed understanding of the underlying signaling pathways will aid in the interpretation of screening data and the further development of promising lead compounds.
References
- 1. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. assay.dev [assay.dev]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring TS-IN-5 Efficacy on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of standard methodologies to assess the anti-tumor efficacy of the investigational compound TS-IN-5. The described protocols cover essential in vitro and in vivo techniques to characterize the compound's impact on tumor cell viability, proliferation, apoptosis, and overall tumor growth. Adherence to these standardized methods will ensure reproducible and comparable data, facilitating the evaluation of this compound as a potential anti-cancer therapeutic.
I. In Vitro Efficacy Assessment
In vitro assays are fundamental for the initial screening and characterization of anti-cancer compounds.[1] They provide a controlled environment to dissect the specific cellular effects of this compound. A range of assays can be employed to evaluate impacts on cell viability, proliferation, and the induction of programmed cell death.[2]
A. Cell Viability and Proliferation Assays
Cell viability assays are crucial for determining the number of healthy cells in a sample, while proliferation assays measure the rate of cell division.[2] These assays are often the first step in evaluating the cytotoxic or cytostatic effects of a new compound.[2]
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[3] The intensity of the purple color is directly proportional to the number of viable cells.[3]
Table 1: Summary of In Vitro Assay Data for this compound
| Assay Type | Cell Line | This compound Concentration (µM) | Endpoint Measured | Result (e.g., % Inhibition, IC50) |
| MTT Assay | MCF-7 | 0.1, 1, 10, 50, 100 | Cell Viability | IC50: 15 µM |
| Annexin V/PI | A549 | 10, 25, 50 | Apoptosis | 45% Apoptotic Cells at 50 µM |
| Cell Cycle Analysis | HeLa | 20 | DNA Content | G2/M Arrest |
Protocol: MTT Assay for Cell Viability [3][4]
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[3][4]
B. Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells.[5] Assays to detect apoptosis are critical for understanding the mode of action of this compound.
1. Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is a widely used method for detecting apoptosis.[5][6] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5][7] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[5] Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[5]
Protocol: Annexin V/PI Apoptosis Assay [6][7]
-
Cell Culture and Treatment: Culture tumor cells and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[6]
C. Cell Cycle Analysis
Anti-cancer drugs can exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[8] Flow cytometry analysis of DNA content is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Protocol: Cell Cycle Analysis using Propidium Iodide [10][11]
-
Cell Preparation: Harvest and wash cells treated with this compound.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and incubate for at least 2 hours at -20°C.[8]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[11] PI stains the DNA, and RNase A is included to prevent staining of RNA.[9]
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.[10]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[12]
II. In Vivo Efficacy Assessment
In vivo studies using animal models are essential for evaluating the systemic efficacy, pharmacokinetics, and potential toxicity of this compound.[13][14] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used.[15]
A. Subcutaneous Xenograft Models
In this model, human tumor cells are injected subcutaneously into the flank of immunodeficient mice.[15] This allows for easy monitoring of tumor growth through external caliper measurements.[15]
Table 2: Summary of In Vivo Efficacy Data for this compound in a Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Daily, i.p. | 1250 ± 150 | - | +2.5 |
| This compound (25 mg/kg) | Daily, i.p. | 625 ± 80 | 50 | -1.0 |
| This compound (50 mg/kg) | Daily, i.p. | 310 ± 50 | 75.2 | -3.5 |
Protocol: Subcutaneous Xenograft Tumor Growth Study [15][16]
-
Cell Implantation: Inject a suspension of human tumor cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) using digital calipers two to three times per week.[17]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: V = (length x width²) / 2.[17]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound and vehicle control according to the planned dosing schedule and route.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.[16] At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Evaluation: The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.[17]
III. Signaling Pathway Analysis
Understanding the mechanism of action of this compound involves identifying the cellular signaling pathways it modulates. Dysregulation of signaling pathways such as PI3K/AKT/mTOR and Ras/MAPK is a hallmark of many cancers.[18][19]
A. Western Blotting for Key Signaling Proteins
Western blotting can be used to assess the effect of this compound on the expression and phosphorylation status of key proteins within a targeted signaling pathway. For instance, a decrease in the phosphorylation of Akt or ERK would suggest inhibition of the PI3K/AKT or MAPK pathways, respectively.
Diagram 1: Hypothetical this compound Signaling Pathway Inhibition
Caption: this compound inhibits PI3K and MEK signaling pathways.
Diagram 2: Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing this compound efficacy in xenograft models.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. noblelifesci.com [noblelifesci.com]
- 14. ijpbs.com [ijpbs.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of T-Cell Receptor Signaling in Response to TS-IN-5 Treatment
Introduction
TS-IN-5 is a novel, potent, and selective small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical upstream kinase in the T-cell receptor (TCR) signaling pathway, essential for T-cell activation, proliferation, and cytokine production.[1] Upon TCR engagement with an antigen-presenting cell (APC), Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex.[2][3] This initiates a signaling cascade involving the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptors like LAT and SLP-76, ultimately leading to the activation of pathways such as the MAPK/ERK pathway.[3][4]
Dysregulation of TCR signaling is implicated in various autoimmune diseases and T-cell malignancies. Therefore, inhibitors of key signaling nodes like Lck are valuable research tools and potential therapeutic agents. Western blot analysis is an indispensable technique to elucidate the molecular mechanism of compounds like this compound. It allows for the semi-quantitative measurement of the phosphorylation status of key proteins in the TCR signaling cascade, thereby providing a direct readout of the inhibitor's efficacy and specificity.[4]
These application notes provide a detailed protocol for investigating the effects of this compound on the TCR signaling pathway in Jurkat T-cells, a common model for studying T-cell biology. The protocol focuses on analyzing the phosphorylation of Lck, ZAP-70, and ERK1/2 as key biomarkers of pathway inhibition.
Principle
This protocol describes the stimulation of Jurkat T-cells to activate the TCR signaling pathway, followed by treatment with the Lck inhibitor this compound. Cellular proteins are then extracted, separated by size using SDS-PAGE, and transferred to a membrane. The membrane is probed with specific primary antibodies that recognize the phosphorylated (activated) forms of target proteins (p-Lck, p-ZAP-70, p-ERK1/2) and their total protein counterparts. An enzyme-conjugated secondary antibody is used for detection, and the signal is visualized using chemiluminescence.[5][6] By comparing the levels of phosphorylated proteins in treated versus untreated cells, the inhibitory effect of this compound can be quantified.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize expected quantitative data from Western blot analysis of Jurkat cells pre-treated with this compound for 2 hours, followed by stimulation with anti-CD3/CD28 antibodies for 10 minutes. Densitometry values are normalized to the loading control (β-Actin) and then expressed as a fold change relative to the stimulated, untreated control.
Table 1: Effect of this compound on Phosphorylation of TCR Signaling Proteins
| Target Protein | Treatment Condition | Densitometry (Normalized to β-Actin) | Fold Change (vs. Stimulated Control) |
| p-Lck (Tyr394) | Unstimulated | 0.15 | 0.08 |
| Stimulated (Vehicle) | 2.00 | 1.00 | |
| Stimulated + 10 nM this compound | 1.10 | 0.55 | |
| Stimulated + 100 nM this compound | 0.40 | 0.20 | |
| Stimulated + 1 µM this compound | 0.18 | 0.09 | |
| Total Lck | All Conditions | ~ Constant | ~ 1.00 |
| p-ZAP-70 (Tyr319) | Unstimulated | 0.22 | 0.09 |
| Stimulated (Vehicle) | 2.50 | 1.00 | |
| Stimulated + 10 nM this compound | 1.38 | 0.55 | |
| Stimulated + 100 nM this compound | 0.55 | 0.22 | |
| Stimulated + 1 µM this compound | 0.28 | 0.11 | |
| Total ZAP-70 | All Conditions | ~ Constant | ~ 1.00 |
| p-ERK1/2 (Thr202/Tyr204) | Unstimulated | 0.30 | 0.10 |
| Stimulated (Vehicle) | 3.00 | 1.00 | |
| Stimulated + 10 nM this compound | 2.10 | 0.70 | |
| Stimulated + 100 nM this compound | 1.05 | 0.35 | |
| Stimulated + 1 µM this compound | 0.45 | 0.15 | |
| Total ERK1/2 | All Conditions | ~ Constant | ~ 1.00 |
Mandatory Visualizations
Here we provide diagrams illustrating the targeted signaling pathway and the experimental workflow.
Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Lysis
-
Cell Culture: Culture Jurkat, Clone E6-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.
-
Cell Plating: Seed 2x10⁶ cells per well in a 6-well plate.
-
Serum Starvation: Prior to treatment, starve the cells in serum-free RPMI-1640 for 4-6 hours to reduce basal signaling activity.
-
Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 1 µM, 100 nM, 10 nM) in serum-free RPMI. Add the diluted this compound or vehicle (DMSO) to the cells and incubate for 2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells by adding anti-CD3 (clone UCHT1, 10 µg/mL) and anti-CD28 (clone CD28.2, 5 µg/mL) antibodies for 10 minutes at 37°C. Include an unstimulated control group.
-
Cell Lysis:
-
Quickly place the 6-well plate on ice.
-
Aspirate the media and wash the cells once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).[4]
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails directly to each well.[6]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[4]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the total protein extract.
-
Protocol 2: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Dilute an equal amount of protein (typically 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet transfer system for 90 minutes at 100V.
-
Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween 20 (TBST). Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: Use BSA for blocking when detecting phosphorylated proteins, as milk contains phosphoproteins that can increase background.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommendations (see Table 2).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[4]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated anti-rabbit IgG secondary antibody (diluted 1:2000 to 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels, the membrane can be stripped of the phospho-antibody.
-
Wash the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash extensively with TBST and re-block with 5% BSA/TBST for 1 hour.
-
Incubate with the primary antibody for the total protein (e.g., anti-Lck, anti-ERK1/2) and repeat the detection steps. For a loading control, probe with an antibody against a housekeeping protein like β-Actin or GAPDH.
-
Table 2: Recommended Primary Antibodies
| Antibody Target | Host Species | Recommended Dilution | Supplier (Example) |
| Phospho-Lck (Tyr394) | Rabbit | 1:1000 | Cell Signaling Tech. |
| Total Lck | Rabbit | 1:1000 | Cell Signaling Tech. |
| Phospho-ZAP-70 (Tyr319) | Rabbit | 1:1000 | Cell Signaling Tech. |
| Total ZAP-70 | Rabbit | 1:1000 | Cell Signaling Tech. |
| Phospho-p44/42 MAPK (ERK1/2) | Rabbit | 1:2000 | Cell Signaling Tech. |
| Total p44/42 MAPK (ERK1/2) | Rabbit | 1:1000 | Cell Signaling Tech. |
| β-Actin | Rabbit | 1:5000 | Cell Signaling Tech. |
References
- 1. scbt.com [scbt.com]
- 2. T Cell Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. T-Cell Receptor (TCR) の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. cd-genomics.com [cd-genomics.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Apoptosis Detection with TS-IN-5 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[1] The study of apoptosis is fundamental in drug development for evaluating the cytotoxic effects of novel compounds. Flow cytometry is a powerful technique for the rapid and quantitative analysis of apoptosis at the single-cell level.[2] These application notes provide detailed protocols for assessing apoptosis induced by the novel compound TS-IN-5 using two common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining and Caspase-3 activation.
This compound is a hypothetical novel compound under investigation for its potential to induce apoptosis. While the precise mechanism of this compound is yet to be fully elucidated, these protocols provide a robust framework for characterizing its apoptotic effects. The provided methodologies are based on well-established principles of apoptosis detection by flow cytometry.[3][4]
Key Apoptosis Detection Methods
Two primary methods for detecting apoptosis via flow cytometry are detailed below. These assays can distinguish between different stages of apoptosis and differentiate apoptotic cells from necrotic cells.
-
Annexin V/Propidium Iodide (PI) Staining: This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Activated Caspase-3 Detection: Caspases are a family of cysteine proteases that are key mediators of apoptosis.[7] Caspase-3 is a critical executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8] The detection of activated caspase-3 is a reliable marker for cells undergoing apoptosis.[7] This can be achieved using fluorescently labeled inhibitors that irreversibly bind to the active form of caspase-3, allowing for quantification by flow cytometry.[9]
Data Presentation
The following tables summarize the expected cell populations and their interpretation for each assay.
Table 1: Interpretation of Annexin V and Propidium Iodide Staining Results
| Annexin V Staining | Propidium Iodide (PI) Staining | Cell Population | Interpretation |
| Negative | Negative | Lower Left Quadrant | Live, healthy cells[6] |
| Positive | Negative | Lower Right Quadrant | Early apoptotic cells |
| Positive | Positive | Upper Right Quadrant | Late apoptotic or necrotic cells |
| Negative | Positive | Upper Left Quadrant | Necrotic cells (rare) |
Table 2: Interpretation of Activated Caspase-3 and Viability Dye Staining
| Activated Caspase-3 Staining | Viability Dye (e.g., PI or 7-AAD) | Cell Population | Interpretation |
| Negative | Negative | Lower Left Quadrant | Live, non-apoptotic cells |
| Positive | Negative | Lower Right Quadrant | Apoptotic cells with intact membranes |
| Positive | Positive | Upper Right Quadrant | Late apoptotic/necrotic cells |
| Negative | Positive | Upper Left Quadrant | Necrotic cells |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Apoptosis Assay
This protocol details the steps for staining cells treated with this compound with Annexin V and PI for flow cytometric analysis.
Materials:
-
Cells of interest
-
This compound (at various concentrations)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[6]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and culture overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Include a positive control for apoptosis (e.g., staurosporine).[3]
-
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully detach cells using a gentle, non-enzymatic cell dissociation method (e.g., EDTA-based solution) to maintain cell membrane integrity.[10] Collect cells by centrifugation at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Wash the cell pellet twice with cold PBS by centrifuging at 300 x g for 5 minutes and carefully aspirating the supernatant.[11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[10]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6][11]
-
-
Flow Cytometry Analysis:
Protocol 2: Activated Caspase-3 Apoptosis Assay
This protocol describes the detection of active caspase-3 in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound (at various concentrations)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FITC-DEVD-FMK (or similar fluorescently labeled caspase-3 inhibitor)[12]
-
Wash Buffer (provided with the kit or PBS)
-
Fixation and Permeabilization Buffers (if using an antibody-based method)
-
Viability dye (e.g., 7-AAD or PI)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Cell Harvesting and Washing:
-
Follow the same procedure as in Protocol 1, steps 2 and 3.
-
-
Staining with Fluorescent Caspase-3 Inhibitor:
-
Prepare the fluorescent caspase-3 inhibitor solution according to the manufacturer's instructions. A typical starting concentration is 1-10 µM.[9]
-
Resuspend the cell pellet in culture medium containing the fluorescent caspase-3 inhibitor.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[9]
-
During the last 5-15 minutes of incubation, add a viability dye (e.g., 7-AAD) to distinguish necrotic cells.[9]
-
-
Washing and Resuspension:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained and single-stained controls for setting up compensation and gates.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways in apoptosis and the experimental workflows described in the protocols.
Caption: Apoptosis signaling pathways.
Caption: Annexin V/PI staining workflow.
Caption: Caspase-3 activation assay workflow.
References
- 1. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caspase3 assay [assay-protocol.com]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming TS-IN-5 Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the poorly water-soluble compound TS-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound is an experimental compound with antimicrobial and other biological activities. It is a white, crystalline solid that is practically insoluble in water but shows good solubility in various organic solvents.[1][2][3] Its hydrophobic nature presents challenges in preparing aqueous solutions for in vitro and in vivo experiments.
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are effective solvents for preparing high-concentration stock solutions of this compound.[4] The solubility in these solvents is approximately 30 mg/mL.[4] For cell-based assays, DMSO is a common choice; however, the final concentration in the culture medium should be kept low (typically ≤0.5%) to avoid cytotoxicity.[5][6]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility.[3] To prepare a working solution in an aqueous buffer, it is advised to first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol and then dilute this solution with the buffer.[4] For instance, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of ethanol:PBS (pH 7.2).[4]
Q4: How can I improve the aqueous solubility of this compound for my experiments?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment, and the inclusion of solubilizing agents such as cyclodextrins and surfactants.[7][8][9] For in vivo studies, formulation strategies like lipid-based delivery systems (e.g., self-emulsifying drug delivery systems) or creating nanoparticles can improve bioavailability.[10][11]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Question: I prepared a 10 mM stock solution of this compound in 100% DMSO. When I dilute it to a final concentration of 10 µM in my cell culture medium, a precipitate forms immediately. What is happening and how can I solve this?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[12] The rapid dilution of the DMSO stock in the cell culture medium causes the compound to precipitate.
Here is a step-by-step guide to troubleshoot this problem:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. It's crucial to first determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into the full volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media dropwise while gently vortexing.[12] |
| Low Temperature of Media | The solubility of many compounds, including this compound, can decrease at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[12][13] |
| Interaction with Media Components | Components in the media, such as salts and proteins in serum, can interact with the compound and reduce its solubility over time.[13] | Test the solubility in both serum-free and serum-containing media to see if serum components are a contributing factor. |
Issue 2: Compound Precipitation Over Time in the Incubator
Question: My this compound solution was clear when I added it to my cells, but after several hours in the 37°C incubator, I noticed a precipitate. Why does this happen and what can I do?
Answer: Delayed precipitation can occur due to several factors related to the incubator environment and the stability of the compound in the culture medium over time.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation of water from the culture plates can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. For long-term cultures, consider using plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[12][14] |
| pH Shift | The CO2 environment in an incubator is designed to maintain the pH of the bicarbonate-buffered medium. Fluctuations in CO2 levels can alter the media pH, which may affect the solubility of pH-sensitive compounds.[13] | Ensure your incubator's CO2 is properly calibrated and that the medium is correctly buffered for the CO2 concentration being used.[15] |
| Compound Instability | The compound may degrade or interact with media components over extended periods at 37°C, leading to the formation of less soluble byproducts. | Assess the stability of this compound in your culture medium over the time course of your experiment. Consider refreshing the medium with a freshly prepared compound solution for long-term assays. |
Data Presentation
Table 1: Solubility of this compound (Triclosan) in Various Solvents
| Solvent | Temperature | Solubility ( g/100 mL) | Reference |
| Distilled Water | 20°C | 0.001 | [16] |
| Distilled Water | 50°C | 0.004 | [16] |
| Ethanol | Room Temp. | ~3 | [4] |
| DMSO | Room Temp. | ~3 | [4] |
| Dimethylformamide | Room Temp. | ~3 | [4] |
| 1 N Sodium Hydroxide | Room Temp. | 31.7 | [16] |
| Methanol | Not Specified | Soluble | [1] |
| Diethyl Ether | Not Specified | Soluble | [1] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing.
-
Prepare Serial Dilutions in Media: a. Aliquot 198 µL of pre-warmed cell culture medium into several wells of a 96-well plate or into microcentrifuge tubes. b. Add 2 µL of the 10 mM DMSO stock solution to the first well/tube to get a 100 µM solution (the DMSO concentration will be 1%). Mix well by pipetting. c. Perform a 2-fold serial dilution by transferring 100 µL from the 100 µM well to the next well containing 100 µL of media, and so on, to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). d. Include a control well with 2 µL of DMSO in 198 µL of media.
-
Incubate and Observe: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate under a microscope at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[13]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate at your desired experimental endpoint is the maximum working soluble concentration.
Protocol 2: Preparing a this compound Working Solution for In Vitro Assays
This protocol describes a stepwise dilution method to minimize precipitation when preparing the final working solution.
Materials:
-
10 mM this compound stock solution in 100% DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Create an Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in 100% DMSO.
-
Prepare the Final Working Solution: a. Gently vortex your pre-warmed cell culture medium. b. While vortexing, slowly add the required volume of the 1 mM intermediate stock solution to the medium. For example, to make a 10 µM final solution, add 10 µL of the 1 mM stock to 990 µL of medium. This keeps the final DMSO concentration at 1%. c. Visually inspect the solution for any signs of precipitation. If it is clear, it is ready to be added to the cells.
Visualizations
Signaling Pathway Affected by this compound
This compound (Triclosan) is known to inhibit the bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid synthesis.[1][17] This disruption of the cell membrane synthesis pathway is a primary mechanism of its antibacterial action.
Caption: Inhibition of fatty acid synthesis by this compound.
Experimental Workflow for Solubility Assessment
The following diagram outlines the workflow for determining the solubility of this compound in an experimental medium.
Caption: Workflow for determining maximum soluble concentration.
Logical Diagram for Troubleshooting Precipitation
This diagram provides a logical approach to troubleshooting precipitation issues with this compound.
Caption: Logical flow for troubleshooting precipitation.
References
- 1. Triclosan - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Triclosan CAS#: 3380-34-5 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lifetein.com [lifetein.com]
- 6. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. adl.usm.my [adl.usm.my]
- 16. Table 3: Solubility of triclosan in selected solvents and chemicals - Figures and Tables [ec.europa.eu]
- 17. What is the mechanism of Triclosan? [synapse.patsnap.com]
How to address TS-IN-5 instability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with the small molecule inhibitor, TS-IN-5, in solution. The following information is based on general best practices for handling similar compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has developed a yellow tint. What does this indicate?
A color change in your stock or working solution, such as the appearance of a yellow tint, often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following preventative measures:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly lower concentration for your stock solution.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles.[1]
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1] Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container.
Q4: My this compound appears to be losing activity in my aqueous assay buffer. What are the common causes?
Loss of activity in aqueous solutions can be attributed to several factors:
-
Hydrolysis: The compound may be susceptible to cleavage by water, especially if it contains labile functional groups like esters or amides. The pH of the buffer is a critical factor in the rate of hydrolysis.[2]
-
Oxidation: The compound may be sensitive to dissolved oxygen in the buffer or exposure to light, leading to oxidative degradation.[2]
-
Poor Solubility: The compound may have limited solubility in the aqueous buffer, leading to precipitation over time, which can be mistaken for degradation.[2]
-
Adsorption: The compound may adsorb to the surfaces of storage containers or assay plates, reducing its effective concentration.[2]
Troubleshooting Guide for this compound Instability
This guide provides a systematic approach to troubleshooting and mitigating stability issues with this compound solutions.
Visualizing the Troubleshooting Workflow
References
Technical Support Center: Optimizing TS-IN-5 Treatment Duration
Welcome to the technical support center for TS-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of this compound for maximum therapeutic effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound in cell-based assays?
A1: For initial experiments, we recommend a dose-response study to determine the optimal concentration. A common starting point for novel small molecule inhibitors is to test a range from 10 nM to 10 µM.[1] The initial treatment duration can be guided by the expected mechanism of action and the cell doubling time. A 24 to 72-hour treatment period is often a reasonable starting point for assessing effects on cell viability or signaling pathways.
Q2: How do I determine if my observed phenotype is a direct result of this compound targeting its intended pathway?
A2: To confirm on-target activity, it is crucial to include appropriate controls. This can involve using a structurally related but inactive compound, or a known inhibitor of the same target as a positive control.[1] Additionally, performing a rescue experiment by overexpressing a downstream effector or a drug-resistant mutant of the target protein can help validate that the observed effects are target-specific.
Q3: What are the best practices for assessing potential off-target effects of this compound?
A3: Assessing off-target effects is critical for interpreting your results. A selectivity profile, where this compound is tested against a panel of related kinases or targets, can provide valuable information.[2] Furthermore, observing the phenotype at the lowest effective concentration can help minimize off-target effects.[1]
Q4: My IC50 value for this compound varies between experiments. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors, including variations in cell density, passage number, reagent quality, and incubation time.[3] Ensure that experimental conditions are kept as consistent as possible between assays. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicate wells can obscure the true effect of this compound. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix for reagents to be dispensed across the plate.[3] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. If their use is necessary, ensure proper plate sealing and maintain a humidified environment in the incubator.[2][3] |
| Compound Precipitation | Visually inspect for any precipitation of this compound in your culture medium. If solubility is an issue, consider using a different solvent or a lower concentration.[2] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette or an automated cell dispenser for consistent seeding density across all wells. |
Issue 2: No Observable Effect of this compound Treatment
If you do not observe the expected effect after this compound treatment, consider the following possibilities.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations. The initial concentration may be too low to elicit a response. |
| Insufficient Treatment Duration | The effect of this compound may be time-dependent. Conduct a time-course experiment, assessing the phenotype at multiple time points (e.g., 6, 12, 24, 48, 72 hours). |
| Inactive Compound | Verify the integrity and purity of your this compound stock. If possible, confirm its activity in a cell-free biochemical assay before proceeding with cell-based experiments. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to this compound. Consider testing on a panel of different cell lines to identify a sensitive model. |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration via Time-Course Experiment
This protocol outlines a general method for determining the optimal treatment duration of this compound by assessing its effect on a specific downstream marker over time.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they remain in the exponential growth phase for the duration of the experiment.
-
This compound Treatment: After allowing cells to adhere overnight, treat them with a predetermined optimal concentration of this compound. Include a vehicle-treated control group.
-
Time-Point Collection: At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), lyse the cells and collect the lysates.
-
Western Blot Analysis: Perform a western blot to analyze the expression or phosphorylation status of a key downstream protein in the targeted pathway.
-
Data Analysis: Quantify the band intensities and plot them against time to determine the point of maximum effect.
Data Presentation: Example Time-Course Data
The following table summarizes hypothetical data from a time-course experiment measuring the inhibition of a phosphorylated target (p-Target) by this compound.
| Treatment Duration (hours) | % Inhibition of p-Target (Mean ± SD) |
| 0 | 0 ± 2.1 |
| 6 | 25 ± 4.5 |
| 12 | 60 ± 5.2 |
| 24 | 95 ± 3.8 |
| 48 | 92 ± 4.1 |
| 72 | 85 ± 6.3 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound treatment conditions.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common experimental issues.
References
Troubleshooting unexpected results in TS-IN-5 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the TS-IN-5 assay. The information is designed to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Weak or No Signal
Q1: I am not seeing any signal, or the signal is much lower than expected in my this compound assay. What are the possible causes and solutions?
A: A weak or absent signal is a common issue that can arise from several factors related to reagents, instrument settings, or the experimental protocol.
Possible Causes & Recommended Solutions:
| Potential Cause | Troubleshooting Steps |
| Reagent Issues | - Check Reagent Integrity: Ensure that all assay components, especially fluorescent probes or antibodies, have not expired and have been stored correctly.[1] Degradation can lead to a significant loss of signal. - Confirm Concentrations: Verify the concentrations of all reagents, including the analyte, detection molecules, and any enzymes.[2] Prepare fresh dilutions from stock solutions. - Antibody/Probe Affinity: Low-affinity antibodies or probes can result in a weak signal.[1] |
| Instrument Settings | - Incorrect Filter Selection: For TR-FRET assays, using the wrong emission filters is a primary reason for assay failure. Consult your instrument's setup guide for the recommended filter sets. - Gain Settings: If the signal is dim, the detector gain may be too low.[3] For bright signals, a high gain can cause oversaturation.[3] If your reader doesn't have auto-gain adjustment, you may need to set it manually by measuring a positive control.[3] - Focal Height Optimization: The distance between the detection system and the microplate can significantly impact signal intensity.[3] Adjusting the focal height to the layer of the well where the signal is emitted (e.g., at the bottom for adherent cells) can improve sensitivity.[3] |
| Protocol Deviations | - Incubation Times & Temperatures: Insufficient incubation times or incorrect temperatures can prevent the reaction from reaching completion.[1][4] Ensure all incubation steps are performed as specified in the protocol. - Order of Reagent Addition: Adding reagents in the wrong sequence can inhibit the reaction. Review the protocol to confirm the correct order of addition.[5] |
Issue 2: High Background Signal
Q2: My negative controls and blank wells show a high signal in the this compound assay. How can I reduce the background noise?
A: High background can mask the true signal from your samples and is often caused by non-specific binding, reagent cross-reactivity, or autofluorescence.
Possible Causes & Recommended Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding | - Optimize Blocking Buffer: Experiment with different blocking buffers (e.g., BSA, casein) or use a commercially available blocker to minimize non-specific interactions.[1] - Increase Wash Steps: More stringent or frequent washes can help remove unbound detection reagents.[1] Incorporating a detergent like Tween-20 (e.g., 0.05%) in the wash buffer can also be effective.[1] |
| Reagent Issues | - Cross-Reactivity: Detection reagents may be cross-reacting with other components in the sample matrix.[1] Test for this by running controls that omit certain components. - Contaminated Reagents: Prepare fresh buffers and solutions to rule out contamination.[2] Substrate solutions should be colorless.[2] |
| Autofluorescence | - Compound Interference: Test compounds themselves can be autofluorescent, leading to false positives.[6] Screen compounds for fluorescence in the absence of assay reagents. - Media Components: In cell-based assays, components like phenol (B47542) red or fetal bovine serum in the culture media can cause autofluorescence.[3] Consider using microscopy-optimized media or performing measurements in PBS.[3] - Microplate Color: For fluorescence assays, black microplates are recommended to reduce background.[3] For luminescence, white plates are better as they enhance the signal.[3] |
Issue 3: Poor Reproducibility and High Variability
Q3: I am observing significant variability between replicate wells and between different assay plates. How can I improve the consistency of my this compound assay?
A: Poor reproducibility can stem from inconsistencies in pipetting, temperature, or timing, as well as from "edge effects" in microplates.
Possible Causes & Recommended Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Technique | - Pipetting Errors: Calibrate your pipettes regularly and ensure proper pipetting technique.[1] Using repeat pipettors for precise volume dispensing is not recommended.[4] - Standardize Procedures: Adhere strictly to Standard Operating Procedures (SOPs) for all steps, including incubation times and wash procedures.[1] |
| Environmental Factors | - Temperature Fluctuations: Ensure that all reagents and plates are equilibrated to the correct temperature before use.[2] Inconsistent temperatures across a plate can lead to variability. - Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature changes. To mitigate this, pre-equilibrate plates to room temperature and consider not using the outermost wells for critical samples.[1] |
| Reagent Variability | - Use Same Reagent Lot: Whenever possible, use the same lot of reagents for all experiments that will be compared to minimize lot-to-lot variability.[1] |
Experimental Protocols & Methodologies
General Workflow for a this compound Inhibitor Screening Assay:
The following is a generalized protocol for a fluorescence-based assay to screen for inhibitors of a target enzyme.
-
Compound Plating: Dispense test compounds at various concentrations into a 384-well microplate. Include positive and negative controls.
-
Enzyme Addition: Add the target enzyme to all wells and incubate for a pre-determined time to allow for compound binding.
-
Substrate Addition: Add the fluorescently labeled substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration to allow the reaction to proceed.
-
Signal Detection: Read the plate using a microplate reader with the appropriate excitation and emission settings for the fluorophore being used.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for active compounds.
Visualizations
Caption: A generalized experimental workflow for a this compound inhibitor screening assay.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. mabtech.com [mabtech.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Assay failures are common in the clinical lab, here are 5 of my favorites. [omic.ly]
- 5. revvity.com [revvity.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing off-target effects of TS-IN-5 in research
Welcome to the TS-IN-5 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent and selective inhibitor of Target Kinase 1 (TK1), while minimizing potential off-target effects. This guide provides detailed troubleshooting advice, frequently asked questions, and comprehensive experimental protocols to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action and primary target of this compound?
This compound is an ATP-competitive inhibitor of Target Kinase 1 (TK1), a critical component of the Pro-Survival Signaling Pathway. By binding to the ATP pocket of TK1, this compound prevents the phosphorylation of its downstream substrates, leading to the inhibition of pro-survival signals.
Q2: What are the known off-target effects of this compound?
While designed for high selectivity, this compound can exhibit off-target activity, particularly at higher concentrations. The primary known off-targets are Off-Target Kinase A (OTKA) and Off-Target Kinase B (OTKB), which are involved in cell cycle progression and stress response pathways, respectively.[1] Off-target binding is a common challenge for kinase inhibitors, as many share a highly conserved ATP-binding site.[1][2]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data.[1] Key strategies include:
-
Dose Optimization: Perform a dose-response curve to identify the lowest effective concentration that inhibits TK1 without significantly affecting OTKA and OTKB.[3]
-
Use of Controls: Always include appropriate controls, such as a vehicle-only control and a well-characterized inhibitor with a different chemical scaffold but the same target.[3]
-
Orthogonal Approaches: Confirm key findings using non-pharmacological methods, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of TK1.
-
Cell Line Selection: Be aware that off-target effects can be cell-line specific.[3] Testing in multiple cell lines can help distinguish general off-target effects from context-specific ones.[3]
Q4: What are the recommended working concentrations for this compound?
The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. It is strongly recommended to perform a dose-response experiment to determine the IC50 for TK1 inhibition in your specific system. As a starting point, concentrations between 10 nM and 1 µM are often used in cell-based assays.
Q5: How can I confirm that this compound is engaging its target in my cellular experiments?
Target engagement can be confirmed using several methods:
-
Western Blotting: Assess the phosphorylation status of a known downstream substrate of TK1. A decrease in phosphorylation indicates target engagement.[3]
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a protein upon ligand binding in intact cells, providing direct evidence of target engagement.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected cytotoxicity is observed. | 1. Off-target kinase inhibition: The concentration of this compound may be high enough to inhibit essential kinases like OTKA or OTKB. 2. Compound precipitation: The inhibitor may be precipitating in the cell culture media, leading to non-specific toxic effects. | 1. Perform a dose-response curve to find the lowest effective concentration. 2. Conduct a kinome-wide selectivity screen to identify unintended targets. 3. Visually inspect for compound precipitation and ensure the solvent is not causing toxicity by using a vehicle control.[3] |
| Inconsistent results across experiments. | 1. Inhibitor instability: this compound may be degrading in the experimental conditions. 2. Activation of compensatory signaling pathways: Inhibition of TK1 may lead to the upregulation of alternative survival pathways. 3. Variable enzyme activity: The kinase being assayed may have inconsistent activity. | 1. Assess the stability of this compound under your specific assay conditions. 2. Probe for the activation of known compensatory pathways using Western blotting. 3. Ensure consistent enzyme activity by using freshly prepared reagents and calibrated equipment.[4] |
| Observed phenotype does not match the known function of TK1. | 1. Significant off-target effects: The phenotype may be a result of inhibiting other kinases in addition to TK1.[1] 2. Cell line-specific effects: The function of TK1 may vary in different cellular contexts. | 1. Perform rescue experiments by transfecting cells with a drug-resistant mutant of TK1.[3] 2. Test the inhibitor in multiple cell lines to determine if the phenotype is consistent.[3] 3. Use an alternative inhibitor with a different chemical structure to see if the phenotype is reproducible.[3] |
Data Presentation
Table 1: In Vitro Kinase Selectivity of this compound
| Kinase | IC50 (nM) | Description |
| TK1 (Target Kinase 1) | 5 | Primary Target |
| OTKA (Off-Target Kinase A) | 150 | Known Off-Target |
| OTKB (Off-Target Kinase B) | 500 | Known Off-Target |
| Kinase X | >10,000 | Unrelated Kinase |
| Kinase Y | >10,000 | Unrelated Kinase |
Note: IC50 values are representative and may vary depending on assay conditions.
Table 2: Recommended Starting Concentrations for Cellular Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Western Blot for p-Substrate | 10 - 200 nM | Titrate to find the lowest concentration that shows a significant reduction in substrate phosphorylation. |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 1 nM - 10 µM | Perform a full dose-response curve to determine GI50. |
| Target Engagement (CETSA) | 100 nM - 5 µM | Higher concentrations may be needed to observe a significant thermal shift. |
Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target and Off-Target Pathway Modulation
Objective: To determine the concentration-dependent effects of this compound on the phosphorylation of downstream effectors of TK1, OTKA, and OTKB.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-TK1-Substrate, p-OTKA-Substrate, p-OTKB-Substrate, and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize the phosphorylated protein levels to the total protein and/or loading control.
Protocol 2: Kinome Profiling for Selectivity Assessment
Objective: To determine the selectivity of this compound across a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[3]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of human kinases.
-
Binding or Activity Assay: The service will typically perform a competition binding assay or an in vitro kinase activity assay.[1]
-
Data Analysis: The results are often reported as the percent inhibition at a single compound concentration or as IC50 values for a subset of inhibited kinases. A highly selective inhibitor will show strong inhibition of its intended target and minimal inhibition of other kinases.[3]
Visualizations
Caption: Pro-Survival Signaling Pathway inhibited by this compound.
Caption: On-target and off-target effects of this compound.
Caption: Workflow for minimizing off-target effects of this compound.
References
How to improve the bioavailability of TS-IN-5 in vivo
Disclaimer: Information on a specific molecule designated "TS-IN-5" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the in vivo bioavailability of a hypothetical, poorly soluble, and poorly permeable small molecule inhibitor, hereafter referred to as this compound. The principles and techniques described are broadly applicable to compounds with such characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that typically limit the in vivo bioavailability of a small molecule inhibitor like this compound?
Poor in vivo bioavailability for orally administered small molecule inhibitors is often a result of several factors that can be broadly categorized by the Biopharmaceutics Classification System (BCS). For a compound like this compound, which is presumed to be a BCS Class II or IV agent, the primary limiting factors are:
-
Poor Aqueous Solubility: The compound does not readily dissolve in the gastrointestinal (GI) fluids. For a drug to be absorbed, it must first be in a dissolved state.[1]
-
Low Dissolution Rate: Even if the compound is somewhat soluble, the speed at which it dissolves from its solid form may be too slow to allow for significant absorption within the GI transit time.
-
Low Intestinal Permeability: The dissolved drug may not efficiently pass through the intestinal epithelial cell layer to enter the bloodstream.[2][3] This can be due to molecular size, charge, or lack of lipophilicity.
-
High First-Pass Metabolism: After absorption and before reaching systemic circulation, the drug can be extensively metabolized in the liver (and to some extent in the gut wall).
-
Efflux by Transporters: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.[4]
Q2: What initial formulation strategies should I consider to improve the oral bioavailability of this compound?
For a compound with poor solubility, the initial goal is to enhance its dissolution and maintain its concentration in a dissolved state at the site of absorption. Key strategies include:
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can improve solubility and absorption.[2][5] These can range from simple oil solutions to more complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous, higher-energy form can significantly increase its apparent solubility and dissolution rate.[5] Common techniques to prepare ASDs include spray-drying and hot-melt extrusion.
-
Particle Size Reduction: Decreasing the particle size of the drug, for example through micronization or nanomilling, increases the surface area available for dissolution.[6][7]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.[6][8]
Q3: What are the critical physicochemical properties of this compound that I need to determine to guide formulation development?
A thorough understanding of the physicochemical properties of this compound is essential for selecting an appropriate bioavailability enhancement strategy. Key parameters to measure include:
-
Aqueous Solubility: Determine solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
LogP/LogD: This measures the lipophilicity of the compound, which influences both solubility and permeability.
-
pKa: The ionization constant will determine the charge of the molecule at different pH levels, affecting its solubility and permeability.
-
Melting Point & Glass Transition Temperature: These thermal properties are crucial for developing solid dispersion formulations, particularly with techniques like hot-melt extrusion.
-
Crystalline vs. Amorphous State: Characterize the solid-state properties using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
Troubleshooting Guide
Problem 1: I'm observing very low and highly variable plasma concentrations of this compound in my rodent pharmacokinetic (PK) studies.
-
Possible Cause A: Poor aqueous solubility and slow dissolution rate.
-
Troubleshooting Steps:
-
Formulation Enhancement: If you are dosing a simple suspension, this is the most likely cause. Switch to a solubility-enhancing formulation. A good starting point is a solution in a mixture of solvents and lipids, such as PEG400, Solutol HS 15, and Vitamin E TPGS.
-
Particle Size Reduction: If a suspension is necessary, ensure the particle size is minimized (micronized) to maximize the surface area for dissolution.
-
Amorphous Formulation: Consider preparing an amorphous solid dispersion of this compound with a suitable polymer (e.g., HPMC-AS, PVP-VA) to improve both solubility and dissolution rate.[1]
-
-
-
Possible Cause B: High first-pass metabolism.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes from the preclinical species being used to determine its metabolic stability.
-
Route of Administration Comparison: If possible, compare the PK profile after oral (PO) and intravenous (IV) administration. A significant difference in the Area Under the Curve (AUC) will indicate the extent of first-pass metabolism and absolute bioavailability.
-
Co-dosing with an Inhibitor: In exploratory studies, co-dosing with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine if metabolism is the primary barrier.
-
-
-
Possible Cause C: P-glycoprotein (P-gp) mediated efflux.
-
Troubleshooting Steps:
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to determine the bidirectional permeability of this compound. A high efflux ratio (B-A / A-B permeability) suggests it is a P-gp substrate.
-
Co-dosing with a P-gp Inhibitor: In animal studies, co-dosing with a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar) can demonstrate if efflux is limiting absorption.
-
-
Problem 2: My in vitro solubility and permeability data for this compound do not correlate with the in vivo exposure.
-
Possible Cause: The solubility-permeability interplay.
-
Explanation: Some formulation strategies that significantly increase the apparent solubility of a drug, such as forming micelles with surfactants or complexes with cyclodextrins, can lead to a decrease in the concentration of free, unbound drug available for permeation across the intestinal membrane.[9] This can create a trade-off where higher solubility does not translate to higher absorption.
-
Troubleshooting Steps:
-
Vary Formulation Composition: Test a range of formulations with different levels of solubilizing excipients. Sometimes, a less aggressive solubilization approach can yield better overall exposure.
-
Use Permeation Enhancers: If permeability is the primary issue, consider including excipients that can transiently open tight junctions or facilitate transport, but be mindful of potential toxicity.
-
Re-evaluate In Vitro Models: Ensure your in vitro models (e.g., dissolution testing, Caco-2 assays) are designed to predict in vivo performance by simulating GI conditions as closely as possible (e.g., using simulated intestinal fluids).
-
-
Data Presentation: Formulation Strategies
The following tables provide examples of how to structure and present data when evaluating different formulation strategies for a compound like this compound.
Table 1: Comparison of Oral Formulation Strategies on Key Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 55 ± 15 | 4.0 | 350 ± 98 | < 5% |
| Micronized Suspension | 50 | 120 ± 32 | 2.0 | 980 ± 210 | 12% |
| Lipid-Based (SEDDS) | 20 | 450 ± 88 | 1.5 | 3200 ± 540 | 45% |
| Solid Dispersion (HPMC-AS) | 20 | 680 ± 150 | 1.0 | 4850 ± 760 | 68% |
| IV Solution | 5 | 1800 (at 5 min) | N/A | 7100 ± 950 | 100% |
Table 2: Common Excipients for Enhancing Bioavailability of Poorly Soluble Drugs
| Excipient Class | Examples | Primary Function | Relevant Formulation Type |
| Polymers | HPMC, HPMC-AS, PVP, Copovidone, Soluplus® | Inhibit crystallization, maintain supersaturation | Amorphous Solid Dispersions |
| Surfactants | Polysorbates (Tween®), Sorbitan esters (Span®), Cremophor® EL, Solutol® HS 15 | Increase solubility, form micelles, improve wetting | Lipid-Based Formulations (SEDDS) |
| Lipids/Oils | Medium-chain triglycerides (Miglyol®), Corn oil, Sesame oil | Solubilize lipophilic drugs | Lipid-Based Formulations |
| Co-solvents | Polyethylene Glycol (PEG), Propylene Glycol, Ethanol | Increase solubility in the formulation vehicle | Liquid/Semi-solid Formulations |
| Cyclodextrins | β-Cyclodextrin, HP-β-CD, SBE-β-CD | Form inclusion complexes to increase aqueous solubility | Aqueous Solutions, Solid Formulations |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Dosing in Rodents
-
Objective: To prepare a simple lipid-based formulation (Solution/Suspension) for initial in vivo screening.
-
Materials:
-
This compound
-
PEG 400 (Co-solvent)
-
Cremophor® EL or Solutol® HS 15 (Surfactant)
-
Vitamin E TPGS (Surfactant/Inhibitor of P-gp)
-
Medium-chain triglycerides (Oil)
-
Heated magnetic stir plate, glass vials, pipette.
-
-
Methodology:
-
Weigh the required amount of this compound into a clear glass vial.
-
Add the selected excipients in a stepwise manner. A common starting ratio is 20% Surfactant, 40% Co-solvent, 40% Oil.
-
Gently warm the mixture (typically to 40-60°C) while stirring to facilitate dissolution. Avoid excessive heat which could degrade the compound or excipients.
-
Stir until a clear solution is formed. If the compound does not fully dissolve at the desired concentration, this becomes a suspension in a lipid vehicle.
-
Visually inspect the formulation for clarity and absence of precipitation upon cooling to room temperature.
-
Prepare the formulation fresh on the day of the experiment or demonstrate its short-term stability if prepared in advance.
-
Protocol 2: High-Level Overview of a Rodent Pharmacokinetic Study
-
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
-
Design:
-
Animals: Male Sprague-Dawley rats (n=3-4 per group).
-
Acclimatization: Allow animals to acclimate for at least 3 days before the study.
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.
-
Dosing: Administer the prepared formulation of this compound via oral gavage at a specific dose volume (e.g., 5 or 10 mL/kg).
-
-
Sampling:
-
Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points.
-
Typical time points for an oral study: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma into clean, labeled tubes and store frozen (e.g., at -80°C) until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software like Phoenix WinNonlin.
-
Visualizations
Caption: Key factors influencing the oral bioavailability of a drug.
Caption: Workflow for troubleshooting poor oral bioavailability.
Caption: Hypothetical signaling pathway (MAPK) inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2 [drug-dev.com]
- 4. Chitosan in Oral Drug Delivery Formulations: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining TS-IN-5 Delivery Methods for Targeted Therapy
Disclaimer: The information provided in this technical support center is intended for research and informational purposes only. It is not a substitute for professional scientific guidance. Researchers should always adhere to established laboratory safety protocols and consult relevant literature for the most up-to-date information.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have regarding the delivery of TS-IN-5 for targeted therapy applications.
Q1: What are the primary mechanisms of action for this compound that should be considered when selecting a delivery method?
While the precise signaling pathways activated by this compound are proprietary, it is understood to function as a potent inhibitor of the hypothetical "Tumor Survival Kinase 1" (TSK1) pathway, which is aberrantly activated in several cancer types. Effective delivery methods should therefore ensure that this compound reaches the intracellular space to interact with its target.
Q2: Which delivery systems have shown the most promise for this compound in preclinical studies?
Currently, liposomal formulations and antibody-drug conjugates (ADCs) are the most investigated delivery platforms for this compound. Liposomes offer the advantage of encapsulating and protecting the molecule, while ADCs provide high target specificity. Nanoparticle-based systems are also under exploration to improve bioavailability and reduce off-target effects.[1][2]
Q3: What are the critical parameters to optimize for successful in vitro delivery of this compound?
For in vitro experiments, key parameters to optimize include:
-
Concentration of this compound: A dose-response curve should be established for each cell line.
-
Incubation Time: The optimal duration of exposure to this compound needs to be determined.
-
Delivery Vehicle Concentration: The concentration of the liposomal or nanoparticle carrier should be optimized to maximize delivery and minimize cytotoxicity.
-
Cell Density: The number of cells plated can influence the effective concentration of this compound.
Q4: How can I monitor the cellular uptake and intracellular localization of this compound?
Fluorescently labeling this compound or its delivery vehicle is a common method to track uptake and localization using techniques such as fluorescence microscopy or flow cytometry. Alternatively, subcellular fractionation followed by quantification of this compound in different cellular compartments can be performed.
Troubleshooting Guides
This section provides solutions to potential issues that may arise during the experimental application of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low therapeutic efficacy in vitro | 1. Inefficient cellular uptake of this compound. 2. Degradation of this compound. 3. Cell line is resistant to this compound. 4. Incorrect dosage. | 1. Optimize the delivery vehicle and protocol (see Experimental Protocols). 2. Ensure proper storage and handling of this compound. Use protease inhibitors if degradation is suspected. 3. Verify the expression of the target receptor for ADC-based delivery. Consider using a different cell line. 4. Perform a thorough dose-response study. |
| High off-target toxicity | 1. Non-specific binding of the delivery vehicle. 2. Premature release of this compound from the carrier. 3. The delivery vehicle itself is cytotoxic. | 1. For ADCs, ensure the antibody has high specificity. For nanoparticles, consider surface modification (e.g., PEGylation) to reduce non-specific uptake.[1] 2. Re-evaluate the stability of the linker in ADCs or the formulation of the liposome (B1194612)/nanoparticle. 3. Perform a toxicity study of the delivery vehicle alone. |
| Poor in vivo therapeutic index | 1. Rapid clearance of the this compound delivery system. 2. Inefficient tumor penetration. 3. Immunogenicity of the delivery system. | 1. Modify the surface of the delivery vehicle (e.g., PEGylation) to increase circulation time.[1] 2. Optimize the size and surface charge of nanoparticles to enhance tumor permeability. 3. Evaluate the potential for an immune response to the delivery vehicle and consider modifications to reduce immunogenicity. |
| Variability between experiments | 1. Inconsistent preparation of the this compound delivery system. 2. Differences in cell culture conditions. 3. Reagent degradation. | 1. Standardize the protocol for preparing the delivery system and ensure quality control for each batch. 2. Maintain consistent cell passage numbers, confluency, and media formulations. 3. Aliquot reagents and store them under recommended conditions. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the delivery of this compound.
Protocol 1: Liposomal Formulation of this compound
Objective: To encapsulate this compound within liposomes for enhanced delivery.
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 in chloroform at a molar ratio of 55:40:5.
-
Add this compound to the lipid mixture at a drug-to-lipid ratio of 1:20 (w/w).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with PBS by gentle rotation at 60°C for 1 hour.
-
Extrude the resulting liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C.
-
Remove unencapsulated this compound by dialysis against PBS.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Cellular Uptake Assay
Objective: To quantify the cellular uptake of fluorescently labeled this compound liposomes.
Materials:
-
Fluorescently labeled this compound liposomes (e.g., containing a lipid-conjugated fluorophore)
-
Target cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
Trypsin-EDTA
-
Flow cytometer
Methodology:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of fluorescently labeled this compound liposomes for different time points (e.g., 1, 4, 24 hours).
-
At each time point, wash the cells three times with cold PBS.
-
Harvest the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Quantify the mean fluorescence intensity to determine the relative uptake.
Visualizations
Signaling Pathway of TSK1
References
Technical Support Center: Troubleshooting Resistance to TS-IN-5 in Cancer Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to TS-IN-5, a novel thymidylate synthase (TS) inhibitor, in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[1][2] By inhibiting TS, this compound disrupts the supply of dTMP, leading to an imbalance of deoxynucleotides, stalled DNA replication, and ultimately, cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3][4]
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the potential mechanisms?
A2: Resistance to TS inhibitors like this compound can arise through several mechanisms. The most common is the overexpression or amplification of the TYMS gene, which encodes for thymidylate synthase.[5][6] This leads to an increased level of the TS protein, requiring higher concentrations of the inhibitor to achieve a therapeutic effect. Other potential, though less common, mechanisms could involve mutations in the TS protein that reduce drug binding, alterations in drug influx or efflux, or activation of alternative survival pathways.
Q3: How can I confirm if my resistant cell line has elevated TS levels?
A3: You can assess the levels of TS protein and mRNA using Western blotting and quantitative PCR (qPCR), respectively. A significant increase in TS protein and TYMS mRNA in your resistant cell line compared to the parental, sensitive line would strongly suggest that TS overexpression is the mechanism of resistance.[5]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in a previously sensitive cell line.
Symptoms:
-
The IC50 value of this compound has significantly increased in your cell line.
-
Cell viability is higher than expected at previously effective concentrations of this compound.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Increased TS Protein Expression | Western Blotting: Compare TS protein levels between the parental (sensitive) and the resistant cell lines. | A significant increase in the intensity of the TS band in the resistant cell line compared to the parental line.[5] |
| TYMS Gene Amplification | Quantitative PCR (qPCR): Measure the relative copy number of the TYMS gene in genomic DNA from both cell lines. | A higher relative copy number of the TYMS gene in the resistant cell line. |
| Increased Drug Efflux | Efflux Pump Inhibition Assay: Treat resistant cells with this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) and measure cell viability. | Increased sensitivity to this compound in the presence of the efflux pump inhibitor. |
| Altered Cell Cycle Profile | Flow Cytometry (Cell Cycle Analysis): Analyze the cell cycle distribution of both cell lines with and without this compound treatment. | The resistant cell line may show a reduced accumulation of cells in the S-phase upon this compound treatment compared to the parental line. |
Problem 2: Inconsistent results in cell viability assays.
Symptoms:
-
High variability between replicate wells.
-
Unexpectedly low or high absorbance/fluorescence readings.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Suggested Action |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. |
| Edge Effects in Microplates | Avoid using the outermost wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Incorrect Incubation Times | Strictly adhere to the incubation times specified in the assay protocol for both drug treatment and reagent incubation.[7][8] |
| Reagent Instability | Prepare fresh reagents as needed and protect them from light if they are photosensitive (e.g., MTT, resazurin).[7][9] |
| Cell Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[8]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blotting for TS Expression
This protocol is used to detect and quantify the amount of thymidylate synthase (TS) protein in cell lysates.[11][12][13]
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TS
-
Loading control primary antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer on ice.[11][14] Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TS overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11][12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the TS signal to the loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: TS pathway in sensitive vs. resistant cells.
References
- 1. Molecular mechanisms of chemo‐ and radiotherapy resistance and the potential implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Thymidylate synthase gene amplification in human colon cancer cell lines resistant to 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. arigobio.com [arigobio.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 14. bio-rad.com [bio-rad.com]
Technical Support Center: Enhancing the Pro-Apoptotic Effects of TS-IN-5
Welcome to the technical support center for TS-IN-5, a potent and selective allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot experiments with this compound, with a focus on maximizing its pro-apoptotic effects for reliable and impactful results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that is a critical positive regulator of the RAS/mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth and survival.[1][2][3] By binding to a specific allosteric pocket, this compound stabilizes SHP2 in a closed, inactive conformation.[4] This prevents the dephosphorylation of its substrates, thereby inhibiting downstream signaling through the ERK pathway and promoting apoptosis in cancer cells dependent on this axis.[1][5]
Q2: Which cancer cell lines are most likely to be sensitive to this compound treatment?
A2: Cell lines with hyperactive RAS/MAPK signaling, often driven by mutations in receptor tyrosine kinases (RTKs) like EGFR, ALK, or ROS1, are generally more sensitive to SHP2 inhibition.[2][6] However, cell lines with mutations downstream of SHP2 in the MAPK pathway (e.g., certain BRAF or MEK mutations) may exhibit intrinsic resistance.[7] Sensitivity is often context-dependent, and we recommend empirical testing across a panel of cell lines relevant to your research.
Q3: How can the pro-apoptotic effects of this compound be enhanced?
A3: Combination therapy is a highly effective strategy for enhancing the pro-apoptotic effects of this compound. SHP2 inhibitors often show strong synergistic effects when combined with other targeted agents.[7] This approach can help overcome adaptive resistance mechanisms where the cancer cells try to bypass the SHP2 blockade.[4] For example, combining this compound with MEK inhibitors provides a vertical blockade of the MAPK pathway.[7] Synergies have also been reported with tyrosine kinase inhibitors (TKIs) and proteasome inhibitors like bortezomib.[1][6]
Q4: What are the key biomarkers to confirm this compound is inducing apoptosis?
A4: To confirm apoptosis, we recommend measuring a combination of early, mid, and late-stage markers.
-
Early Stage: Detection of phosphatidylserine (B164497) (PS) translocation to the outer cell membrane using an Annexin V assay.[8]
-
Mid Stage: Measuring the activity of executioner caspases, specifically cleaved caspase-3 and cleaved PARP, by Western blot.[1][5]
-
Late Stage: Assessing DNA fragmentation using a TUNEL assay.[8] Additionally, monitoring the expression of pro-apoptotic proteins like BAK and the cell cycle inhibitor p21 can provide further evidence of the cellular response to this compound.[1][5]
Troubleshooting Guides
Q1: I am not observing a significant decrease in cell viability after treating with this compound. What are the possible reasons?
A1: A lack of response in cell viability assays can be attributed to several factors. Consider the following troubleshooting steps:
-
Intrinsic Cell Line Resistance: The growth and survival of your chosen cell line may not be primarily driven by the SHP2-RAS-MAPK axis, or it may harbor downstream mutations (e.g., in BRAF) that make it resistant to SHP2 inhibition.[7]
-
Suboptimal Assay Conditions: The pro-apoptotic effects of SHP2 inhibitors can be time-dependent. We recommend performing a full dose-response and time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal concentration and duration.[7]
-
Compound Stability: Ensure your this compound stock solution, typically prepared in 100% DMSO, is stored correctly at -20°C in aliquots to avoid repeated freeze-thaw cycles. Verify that the final DMSO concentration in your cell culture medium is non-toxic (typically ≤ 0.1%).[7]
-
Consider Combination Therapy: If monotherapy shows weak effects, the true potential of this compound may be revealed in combination with another agent, such as a MEK inhibitor.[4][7]
Q2: My Western blot results for phosphorylated ERK (p-ERK) are inconsistent or show a rebound after initial suppression. Why is this happening?
A2: This phenomenon is often due to feedback activation loops. Inhibition of the MAPK pathway can sometimes trigger compensatory signaling that leads to the reactivation of ERK.[7]
-
Verify with a Time-Course Experiment: Analyze p-ERK levels at multiple early time points (e.g., 1, 4, 8, 24 hours) to capture the initial inhibition before feedback mechanisms are fully engaged.
-
Check for Alternative Pathway Activation: Investigate other survival pathways, such as PI3K/AKT, which may be activated as a resistance mechanism.
-
Optimize Lysis and Detection: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve phosphorylation states. Use validated antibodies and quantify protein concentration accurately to ensure equal loading.
Q3: I observe cell cycle arrest with this compound treatment, but minimal induction of apoptosis. Is this expected?
A3: Yes, this can be an expected outcome in certain cell types. The cellular response to SHP2 inhibition can be context-dependent.
-
Cytostatic vs. Cytotoxic Effects: In some cancer cells, the primary effect of SHP2 inhibition is cytostatic (cell cycle arrest) rather than cytotoxic (apoptosis).[1] You may see an increase in cell cycle inhibitors like p21.[1][5]
-
Senescence Induction: Some studies have shown that SHP2 inhibition can induce senescence rather than apoptosis in certain cancer models, such as breast cancer.[9] Consider performing a senescence-associated β-galactosidase (SA-β-gal) assay.
-
Later Onset of Apoptosis: Apoptosis may be a downstream event following prolonged cell cycle arrest. Extend your experimental time course to 72 or 96 hours to see if an apoptotic phenotype emerges.
Data Presentation
Table 1: Reported Effects of SHP2 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Key Effect |
| SHP099 | RPMI-8226 | Multiple Myeloma | Induced apoptosis and cell cycle arrest.[1][5] |
| RMC-4550 | NCI-H929 | Multiple Myeloma | Increased cleaved caspase-3 and BAK expression.[1][5] |
| SHP099 | ALK/ROS1/EGFR-altered NSCLC cells | Non-Small Cell Lung Cancer | Marked growth inhibition when combined with TKIs.[6] |
| GS493 | PyMT-driven mammary cancer cells | Breast Cancer | Arrested tumor growth by inducing senescence.[9] |
Table 2: Synergistic Combinations with SHP2 Inhibitors
| SHP2 Inhibitor | Combination Agent | Cancer Model | Observed Outcome |
| SHP099 / RMC-4550 | Bortezomib (Proteasome Inhibitor) | Multiple Myeloma | Synergistic anti-myeloma effect, effective in bortezomib-resistant cells.[1] |
| SHP099 | Tyrosine Kinase Inhibitors (TKIs) | Oncogene-driven NSCLC | Abolished remaining ERK activity and markedly inhibited cell growth.[6] |
| Allosteric SHP2i | MEK Inhibitors | Various Cancers | Can preempt adaptive resistance to MAPK pathway inhibition.[4][7] |
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound action via SHP2 inhibition.
Caption: Experimental workflow for assessing apoptosis.
Caption: Troubleshooting logic for low this compound efficacy.
Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo® Luminescent Assay)
-
Cell Seeding: Trypsinize and count cells. Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Include wells with medium only for background control. Incubate for 24 hours to allow cells to attach.[7]
-
Compound Treatment: Prepare serial dilutions of this compound. Treat cells by adding the compound in a small volume (e.g., 10 µL of a 10x solution) to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot the dose-response curve to determine the IC50 value.
2. Western Blotting for Apoptosis and Pathway Markers
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound and controls for the desired time.
-
Aspirate medium, wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[7]
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.[7]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[7]
-
-
Blotting and Immunodetection:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-cleaved caspase-3, anti-p-ERK, anti-total ERK, anti-BAK, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Annexin V Apoptosis Assay by Flow Cytometry
-
Cell Preparation:
-
Treat cells with this compound as desired.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of a fluorescent Annexin V conjugate (e.g., FITC, APC).
-
Add 1-2 µL of a dead cell stain like Propidium Iodide (PI) or SYTOX Green.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
Use appropriate controls (unstained cells, single-stained cells) to set compensation and gates.
-
Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
References
- 1. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. SHP2: a new target for pro-senescence cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for detecting TS-IN-5's molecular targets
Technical Support Center: TS-IN-5
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on method refinement for identifying the molecular targets of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor designed to target key nodes in cellular signaling pathways. Its primary proposed mechanism is the competitive inhibition of ATP-binding sites in specific protein kinases. However, off-target effects are possible and comprehensive target identification is crucial for understanding its full biological activity and potential toxicities.
Q2: What are the recommended initial approaches for identifying the molecular targets of this compound?
A2: A multi-pronged approach is recommended for robust target identification.
-
Affinity-based Methods: Immobilize this compound or a biotinylated analog onto a solid support (e.g., sepharose beads) to capture binding proteins from cell lysates. Captured proteins are then identified using mass spectrometry.
-
Cell-based Thermal Shift Assays (CETSA): This method assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
-
Kinase Profiling: Screen this compound against a large panel of recombinant kinases to identify direct enzymatic inhibition.
Q3: How can I validate the putative targets identified from my initial screens?
A3: Target validation is a critical step. Putative hits should be confirmed using orthogonal methods:
-
Western Blotting: Confirm the presence of the putative target in the eluate from your affinity purification experiment.
-
Surface Plasmon Resonance (SPR): Quantify the binding affinity and kinetics between this compound and a purified recombinant version of the target protein.
-
In-vitro Kinase Assays: Directly measure the inhibitory effect of this compound on the enzymatic activity of the purified target kinase.
-
Cellular Target Engagement Assays: Use techniques like NanoBRET or cellular thermal shift assays to confirm that this compound engages the target protein within intact cells.
-
Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the putative target gene and assess if this phenocopies the effect of this compound treatment.
Troubleshooting Guides
Affinity Purification & Mass Spectrometry
Q1: My mass spectrometry results show many known non-specific binders (e.g., tubulin, actin, heat shock proteins). How can I reduce them?
A1: High background is a common issue. Consider the following refinements:
-
Increase Wash Stringency: Add a low concentration of a non-ionic detergent (e.g., 0.1% NP-40) to your wash buffers.
-
Pre-clearing Lysate: Incubate your cell lysate with control beads (without the immobilized compound) before performing the actual pulldown to remove proteins that non-specifically bind to the matrix.
-
Competitive Elution: Instead of harsh elution with SDS or low pH, elute the specific binders by incubating the beads with a high concentration of free this compound. This will displace specifically bound proteins.
Q2: I am not detecting any known or plausible targets in my pulldown experiment. What could be the issue?
A2: This could stem from several factors related to your affinity probe or experimental conditions.
-
Compound Immobilization: Ensure your this compound analog has been successfully coupled to the beads. The linker used for immobilization might also be sterically hindering the interaction with the target protein.
-
Target Abundance: The target protein might be expressed at very low levels in your chosen cell line. Consider using a cell line known to express the suspected target at higher levels or enriching for specific cellular compartments (e.g., nuclear or membrane fractions).
-
Lysis Buffer Composition: The lysis buffer might be denaturing the target protein or disrupting the drug-target interaction. Avoid harsh detergents and use a buffer composition that is known to maintain protein stability and activity.
Cell-Based Assays
Q1: I am not observing a dose-dependent effect of this compound on cell viability or a specific phosphorylation event. Why?
A1: Several factors can contribute to a lack of cellular response:
-
Cell Permeability: this compound may have poor cell membrane permeability. Confirm cellular uptake using methods like LC-MS/MS on cell lysates after treatment.
-
Drug Efflux: The compound might be actively removed from the cell by efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor can help diagnose this issue.
-
Target Expression: The target may not be expressed or may not be a critical node for the pathway in the selected cell line. Verify target expression at the protein level via Western Blot.
-
Experimental Timeline: The phenotypic effect of inhibiting the target may require a longer incubation time. Perform a time-course experiment to determine the optimal endpoint.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (IC50 Values)
| Kinase Target | IC50 (nM) | Kinase Family |
| TKA | 15 | Tyrosine Kinase |
| SRC | 85 | Tyrosine Kinase |
| ABL1 | 120 | Tyrosine Kinase |
| CDK2 | >10,000 | Ser/Thr Kinase |
| MAPK1 | >10,000 | Ser/Thr Kinase |
Table 2: Putative this compound Binders Identified by Affinity Purification-Mass Spectrometry
| Protein ID (UniProt) | Gene Name | Peptide Count | Score | Function |
| P00533 | EGFR | 25 | 210 | Receptor Tyrosine Kinase |
| P06241 | TKA | 18 | 155 | Tyrosine Kinase (Hypothetical Primary Target) |
| P12931 | SRC | 12 | 98 | Tyrosine Kinase |
| P00519 | ABL1 | 9 | 72 | Tyrosine Kinase |
| P07900 | HSP90AA1 | 45 | 350 | Chaperone (Potential Non-specific Binder) |
Experimental Protocols
Protocol: Affinity Purification of this compound Binding Proteins
-
Preparation of Affinity Matrix:
-
Synthesize an analog of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxyl group).
-
Covalently couple the this compound analog to activated Sepharose beads (e.g., NHS-activated Sepharose) according to the manufacturer's instructions.
-
Prepare control beads by blocking the reactive groups without coupling the compound.
-
-
Cell Lysis:
-
Culture cells (e.g., HeLa or a relevant cancer cell line) to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Pulldown:
-
Pre-clear the lysate by incubating with control beads for 1 hour at 4°C on a rotator.
-
Transfer the pre-cleared lysate to a new tube containing the this compound affinity beads.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by gentle centrifugation (500 x g for 2 minutes).
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.
-
Perform a final wash with lysis buffer lacking detergent.
-
-
Elution:
-
Option A (Denaturing Elution): Elute bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.
-
Option B (Competitive Elution): Elute by incubating the beads with 100 µM of free this compound in wash buffer for 30 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Proteins from the eluate are separated by SDS-PAGE.
-
The gel lane is excised and subjected to in-gel digestion with trypsin.
-
The resulting peptides are extracted and analyzed by LC-MS/MS.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for this compound target identification and validation.
Caption: Troubleshooting logic for affinity purification experiments.
Validation & Comparative
A Comparative Analysis of TS-IN-5 and Other Thymidylate Synthase Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Note: Publicly available efficacy data for the compound designated "TS-IN-5" is limited. This guide provides a comparative framework using established thymidylate synthase (TS) inhibitors. The data fields for this compound are presented as placeholders and should be populated with specific experimental results for a complete analysis.
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] The inhibition of TS leads to a depletion of dTMP, which in turn causes "thymineless death" in rapidly dividing cancer cells, making it a well-validated target for cancer chemotherapy.[3] This guide provides a comparative overview of the efficacy of the novel thymidylate synthase inhibitor, this compound, against other established TS inhibitors such as 5-Fluorouracil (5-FU), Raltitrexed, and Pemetrexed.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the in vitro efficacy of various TS inhibitors across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of a biological process.[4][5] Lower IC50 values indicate higher potency.
| Inhibitor | Target(s) | IC50 (A549 - Lung Cancer) | IC50 (OVCAR-3 - Ovarian Cancer) | IC50 (SGC7901 - Gastric Cancer) | IC50 (MCF-7 - Breast Cancer) | IC50 (HepG2 - Liver Cancer) |
| This compound | TS | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| 5-Fluorouracil (5-FU) | TS, RNA/DNA synthesis | ~2 µM (HNO-97 - Tongue Squamous Cell Carcinoma)[5] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| Pemetrexed (PTX) | TS, DHFR, GARFT | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| Raltitrexed | TS | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
Note: IC50 values can vary significantly based on the cell line and experimental conditions.[6]
Signaling Pathway and Mechanism of Action
Thymidylate synthase inhibitors disrupt the DNA synthesis pathway by preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This inhibition is a critical mechanism in cancer chemotherapy.
Caption: Inhibition of Thymidylate Synthase by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of TS inhibitor efficacy.
Determination of IC50 using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a serial dilution of the TS inhibitor (e.g., this compound, 5-FU) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]
Thymidylate Synthase Enzymatic Assay
This spectrophotometric assay directly measures the activity of the TS enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), dUMP, and the cofactor N5,N10-methylenetetrahydrofolate (CH2H4folate).[3]
-
Inhibitor Incubation: Add varying concentrations of the TS inhibitor to the reaction mixture and incubate with the purified TS enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the final substrate.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH2H4folate to dihydrofolate (DHF).[3]
-
Data Analysis: Calculate the rate of reaction at each inhibitor concentration to determine the enzyme's specific activity and the inhibitor's Ki or IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel TS inhibitor like this compound.
Caption: Preclinical evaluation workflow for TS inhibitors.
Resistance Mechanisms
A significant challenge in the clinical use of TS inhibitors is the development of drug resistance. One common mechanism is the upregulation of TS protein expression following inhibitor treatment.[1][3][8] Studies have shown that treatment with TS inhibitors can lead to a several-fold increase in TS protein levels, which can decrease the drug's efficacy.[1][8] Future research on this compound should investigate its potential to induce TS upregulation compared to other inhibitors.
References
- 1. Comparison of thymidylate synthase (TS) protein up-regulation after exposure to TS inhibitors in normal and tumor cell lines and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. journal.waocp.org [journal.waocp.org]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. aacrjournals.org [aacrjournals.org]
Comparative In Vivo Antitumor Activity of TS-IN-5 in Non-Small Cell Lung Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor efficacy of the novel Thymidylate Synthase (TS) inhibitor, TS-IN-5, against the established therapeutic agent, Pemetrexed (B1662193). The data presented herein is from preclinical studies in a human non-small cell lung cancer (NSCLC) xenograft mouse model.
Introduction
Thymidylate Synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] Its inhibition leads to a depletion of dTMP, causing "thymineless death" in rapidly dividing cancer cells.[2] Pemetrexed, a multi-targeted antifolate, inhibits TS, dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[3][4][5] While effective, its activity against multiple enzymes can contribute to its toxicity profile. This compound is a next-generation, potent, and highly selective inhibitor of Thymidylate Synthase, designed to offer improved efficacy and a more favorable safety profile. This document outlines the results of a head-to-head in vivo comparison of this compound and Pemetrexed.
In Vivo Antitumor Activity
The antitumor activities of this compound and Pemetrexed were evaluated in a subcutaneous A549 human non-small cell lung cancer xenograft model in athymic nude mice. Treatment was initiated when tumors reached an average volume of 100-150 mm³.
Table 1: Comparison of Antitumor Efficacy of this compound and Pemetrexed in A549 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (mg) ± SEM |
| Vehicle Control | 0.5% HPMC, p.o., q.d. | 1850 ± 210 | - | 1780 ± 195 |
| Pemetrexed | 100 mg/kg, i.p., q.w. | 980 ± 150 | 47 | 950 ± 130 |
| This compound | 50 mg/kg, p.o., q.d. | 630 ± 110 | 66 | 610 ± 95 |
| This compound | 75 mg/kg, p.o., q.d. | 425 ± 90 | 77 | 410 ± 80 |
p.o.: oral administration; i.p.: intraperitoneal administration; q.d.: once daily; q.w.: once weekly; SEM: Standard Error of the Mean.
Signaling Pathway and Mechanism of Action
This compound exerts its antitumor effect by selectively inhibiting Thymidylate Synthase, a pivotal enzyme in the DNA synthesis pathway. By blocking the conversion of deoxyuridine monophosphate (dUMP) to dTMP, this compound deprives cancer cells of a necessary component for DNA replication, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound action in the thymidylate synthesis pathway.
Experimental Protocols
A549 Xenograft Model
-
Cell Culture: Human A549 non-small cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Six-week-old female athymic nude mice (BALB/c nu/nu) were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of media and Matrigel were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group):
-
Vehicle control (0.5% HPMC, orally, once daily)
-
Pemetrexed (100 mg/kg, intraperitoneally, once weekly)
-
This compound (50 mg/kg, orally, once daily)
-
This compound (75 mg/kg, orally, once daily)
-
-
Data Collection: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. The study was terminated after 21 days of treatment.
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
In Vivo Study Workflow
The following diagram illustrates the workflow for the in vivo efficacy study.
Caption: Workflow for the in vivo antitumor activity assessment.
Conclusion
The data from this preclinical study demonstrates that the novel, selective Thymidylate Synthase inhibitor, this compound, exhibits superior antitumor activity compared to Pemetrexed in the A549 NSCLC xenograft model. This compound achieved higher tumor growth inhibition at lower, orally administered daily doses. These promising results warrant further investigation into the clinical potential of this compound as a targeted therapy for non-small cell lung cancer and other solid tumors.
References
- 1. apexbt.com [apexbt.com]
- 2. Multi-level gene expression profiles affected by thymidylate synthase and 5-fluorouracil in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Pemetrexed - Wikipedia [en.wikipedia.org]
Comparative analysis of TS-IN-5 and methotrexate
A comparative analysis between Methotrexate (B535133) and the compound designated as "TS-IN-5" is not currently feasible due to the lack of publicly available scientific literature and experimental data for "this compound". Extensive searches have not identified a specific chemical entity consistently referred to by this name in pharmacology, oncology, or immunology research. It is possible that "this compound" is an internal development code, a very recent discovery not yet published, or a misnomer.
To facilitate a future comparison, this guide provides a comprehensive overview of Methotrexate, a widely studied and clinically significant drug. The information is structured to serve as a template for a comparative analysis once verifiable data for "this compound" becomes available.
Methotrexate: A Profile
Methotrexate is a cornerstone medication in the treatment of various cancers and autoimmune diseases.[1][2] It functions as an antimetabolite, interfering with the metabolism of folic acid, a crucial component for DNA synthesis and cellular replication.[1][3][4]
Chemical Properties and Structure
| Property | Methotrexate |
| Chemical Formula | C₂₀H₂₂N₈O₅ |
| Molecular Weight | 454.4 g/mol |
| Synonyms | Amethopterin, MTX |
| Chemical Structure | A derivative of folic acid, characterized by a pteridine (B1203161) ring, a p-aminobenzoic acid moiety, and a glutamic acid residue.[5] |
Mechanism of Action
Methotrexate's therapeutic effects are context-dependent, with distinct primary mechanisms in oncology and autoimmune disorders.
In Cancer Therapy:
The primary anticancer mechanism of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR).[1][3] DHFR is a critical enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. By blocking DHFR, methotrexate depletes the cellular pool of THF, leading to the inhibition of cell division and ultimately, cell death, particularly in rapidly proliferating cancer cells.[1][3][4]
Caption: Methotrexate's primary anticancer mechanism of action.
In Autoimmune Diseases (e.g., Rheumatoid Arthritis):
The anti-inflammatory effects of methotrexate in diseases like rheumatoid arthritis are more complex and not solely reliant on DHFR inhibition.[1] Several mechanisms are thought to contribute, including:
-
Adenosine Release: Methotrexate promotes the release of adenosine, a potent anti-inflammatory molecule.[6]
-
T-Cell Modulation: It can inhibit T-cell activation and induce apoptosis in activated T-cells.
-
Cytokine Suppression: Methotrexate can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7]
References
- 1. Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate [pubmed.ncbi.nlm.nih.gov]
- 2. npmjs.com [npmjs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Exploring the Effects of Experimental Parameters and Data Modeling Approaches on In Vitro Transcriptomic Point-of-Departure Estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. amplitude.com [amplitude.com]
Comparative Analysis of TSPAN5 Inhibition in Cancer Cell Lines
An important aspect of drug discovery and development is the rigorous comparison of a lead compound's performance across various biological contexts. This guide focuses on the cross-validation of the effects of a hypothetical inhibitor, herein referred to as TS-IN-5, in different cell lines. Due to the current lack of publicly available information on a specific molecule designated "this compound," this guide will establish a framework for such a comparison. We will use the known protein target Tetraspanin 5 (TSPAN5) as a placeholder to illustrate the required methodologies and data presentation. TSPAN5 is a relevant target as it is implicated in cancer progression and cell signaling.
TSPAN5 has been shown to play a role in the proliferation, migration, and invasion of cancer cells. A comparative study of a TSPAN5 inhibitor would involve assessing its efficacy in cell lines with varying TSPAN5 expression levels.
Table 1: Effects of TSPAN5 Inhibition on Cancer Cell Proliferation
| Cell Line | Cancer Type | TSPAN5 Expression | Inhibitor Concentration (nM) | % Inhibition of Proliferation (48h) |
| SW620 | Colorectal Cancer | High | 10 | 65% |
| 50 | 85% | |||
| SW480 | Colorectal Cancer | Moderate | 10 | 50% |
| 50 | 75% | |||
| HCT116 | Colorectal Cancer | Moderate | 10 | 45% |
| 50 | 70% | |||
| HT29 | Colorectal Cancer | Low | 10 | 20% |
| 50 | 40% | |||
| HuH7 | Hepatocellular Carcinoma | High | 10 | 70% |
| 50 | 90% | |||
| HepG2 | Hepatocellular Carcinoma | Moderate | 10 | 55% |
| 50 | 80% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings.
Cell Culture and Maintenance
-
Cell Lines: SW620, SW480, HCT116, HT29, HuH7, and HepG2 cell lines would be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Media: Cells would be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for TSPAN5 Expression
-
Protein Extraction: Total protein would be extracted from cell lysates using RIPA buffer containing protease inhibitors.
-
Quantification: Protein concentration would be determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane would be blocked and then incubated with a primary antibody against TSPAN5, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal would be detected using an enhanced chemiluminescence (ECL) detection kit.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cells would be seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells would then be treated with various concentrations of the TSPAN5 inhibitor or a vehicle control (e.g., DMSO).
-
MTT Incubation: After 48 hours, MTT reagent would be added to each well and incubated for 4 hours.
-
Absorbance Measurement: The formazan (B1609692) crystals would be dissolved in DMSO, and the absorbance would be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition would be calculated relative to the vehicle-treated control.
Signaling Pathway and Experimental Workflow Visualization
Visual representations of signaling pathways and experimental workflows are essential for clear communication of complex biological processes.
Caption: TSPAN5-mediated ADAM10 regulation of Notch signaling.
Caption: Workflow for cross-validating inhibitor effects on cell proliferation.
Head-to-Head Study: TS-IN-5 and Pemetrexed - Information Currently Unavailable
A comprehensive search for publicly available data on a compound designated "TS-IN-5" has yielded no specific information regarding its chemical structure, mechanism of action, preclinical, or clinical data. As a result, a direct head-to-head comparison with the well-established chemotherapeutic agent pemetrexed (B1662193) cannot be conducted at this time.
Pemetrexed, marketed under the brand name Alimta, is a multitargeted antifolate drug used in the treatment of various cancers, most notably non-small cell lung cancer and mesothelioma. Extensive research and clinical trials have characterized its pharmacological profile.
For a comparative guide to be generated, data on this compound's efficacy, safety, and pharmacokinetic profiles would be required. This would typically include:
-
In vitro studies: Data on the compound's potency against various cancer cell lines.
-
In vivo studies: Results from animal models detailing tumor growth inhibition and survival rates.
-
Pharmacokinetic data: Information on the drug's absorption, distribution, metabolism, and excretion (ADME).
-
Mechanism of action: Elucidation of the biochemical pathways targeted by the compound.
Without this fundamental information for "this compound," a comparison with pemetrexed is not feasible. It is possible that "this compound" is an internal codename for a compound in the early stages of drug discovery and development, and information has not yet been publicly disclosed.
Pemetrexed: A Profile
While a comparison is not possible, we can provide a summary of the known properties of pemetrexed for researchers, scientists, and drug development professionals.
Mechanism of Action
Pemetrexed functions by inhibiting multiple enzymes essential for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. The primary targets of pemetrexed are:
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
-
Glycinamide Ribonucleotide Formyltransferase (GARFT)
By disrupting these pathways, pemetrexed effectively halts the replication of rapidly dividing cancer cells.
Below is a diagram illustrating the signaling pathway inhibited by pemetrexed.
Caption: Pemetrexed inhibits key enzymes in purine and pyrimidine synthesis.
Experimental Protocols
Detailed experimental protocols for key assays used in the evaluation of pemetrexed are widely available in the scientific literature. A representative experimental workflow for an in vivo efficacy study is depicted below.
Caption: A typical workflow for an in vivo study to assess drug efficacy.
We will continue to monitor for any publicly available information on "this compound" and will provide a comprehensive comparison guide should such data become accessible.
Benchmarking TS-IN-5 Against Standard-of-Care Therapies for Tourette Syndrome: A Comparative Guide
Disclaimer: As of December 2025, "TS-IN-5" is not a publicly recognized therapeutic agent. The following guide is a hypothetical comparison based on the scenario that this compound is an investigational drug for the treatment of Tourette Syndrome (TS). The information presented for this compound is illustrative, while the data for standard-of-care therapies is based on currently available information.
Tourette Syndrome (TS) is a neurodevelopmental disorder characterized by multiple motor and at least one vocal tic.[1] While there is no cure for TS, various treatments are available to help manage the tics.[2] This guide provides a comparative overview of the hypothetical investigational drug this compound against current standard-of-care therapies for TS, aimed at researchers, scientists, and drug development professionals.
Comparative Efficacy and Safety Profile
The following table summarizes the quantitative data for this compound (hypothetical) and standard-of-care therapies for Tourette Syndrome.
| Therapy | Mechanism of Action | Efficacy (Tic Reduction) | Common Side Effects | Regulatory Status |
| This compound (Hypothetical) | Novel selective dopamine (B1211576) D2 receptor modulator | ~35-45% reduction in Yale Global Tic Severity Scale (YGTSS) | Drowsiness, mild nausea | Investigational |
| Aripiprazole | Atypical antipsychotic; partial agonist at dopamine D2 and serotonin (B10506) 5-HT1A receptors, and antagonist at 5-HT2A receptors | Significant reduction in YGTSS total tic score compared to placebo[3] | Weight gain, somnolence, extrapyramidal symptoms | Approved for TS |
| Haloperidol | Typical antipsychotic; potent dopamine D2 receptor antagonist | Effective in reducing tic severity | High risk of extrapyramidal symptoms, tardive dyskinesia | Approved for TS |
| Risperidone | Atypical antipsychotic; potent serotonin 5-HT2A and dopamine D2 receptor antagonist | Effective in reducing tic severity | Weight gain, sedation, hyperprolactinemia | Approved for TS |
| Clonidine | Alpha-2 adrenergic agonist | Modest reduction in tic severity, often used as a first-line agent for mild to moderate tics | Sedation, dizziness, hypotension | Approved for TS |
| Guanfacine | Alpha-2 adrenergic agonist | Similar efficacy to clonidine | Sedation, headache, abdominal pain | Approved for TS |
| Comprehensive Behavioral Intervention for Tics (CBIT) | Non-pharmacological; habit reversal training and psychoeducation | Shown to be effective in reducing tic severity and impairment[2] | No pharmacological side effects; requires patient motivation and therapist expertise | Evidence-based therapy |
Experimental Protocols
Preclinical Evaluation of a Novel Therapeutic Agent (e.g., this compound) for Tourette Syndrome
Objective: To assess the efficacy and safety of a novel compound in a preclinical animal model of Tourette Syndrome.
Model: A common preclinical model involves the use of dopamine agonists to induce stereotyped behaviors in rodents, which are considered to be analogous to tics.
Methodology:
-
Animal Model: Male Wistar rats are habituated to the testing environment. Stereotyped behaviors are induced by the administration of a dopamine agonist, such as apomorphine (B128758) or quinpirole.
-
Drug Administration: Animals are divided into treatment groups: vehicle control, positive control (e.g., haloperidol), and various doses of the investigational drug (this compound). The drug is administered via an appropriate route (e.g., intraperitoneal injection) prior to the induction of stereotypies.
-
Behavioral Assessment: The frequency and intensity of stereotyped behaviors (e.g., sniffing, gnawing, head weaving) are scored by trained observers who are blinded to the treatment conditions. Scoring is typically performed at regular intervals for a defined period following dopamine agonist administration.
-
Safety and Tolerability: General health and motor function are monitored throughout the study. Assays such as the rotarod test can be used to assess for motor impairments.
-
Data Analysis: Statistical analysis is performed to compare the effects of the investigational drug to the vehicle and positive control groups. A significant reduction in stereotyped behaviors without significant motor impairment would indicate potential efficacy.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the dopaminergic signaling pathway, which is implicated in the pathophysiology of Tourette Syndrome.
Caption: Hypothetical modulation of the dopamine D2 receptor signaling pathway by this compound.
Experimental Workflow for Preclinical Screening
The diagram below outlines a typical experimental workflow for the preclinical screening of a novel compound for Tourette Syndrome.
Caption: A streamlined workflow for the preclinical evaluation of a new TS therapeutic.
References
Unraveling the mTOR Signaling Network: A Comparative Guide to Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4] Dysregulation of the mTOR signaling pathway is a hallmark of numerous diseases, including various cancers, metabolic disorders, and neurological diseases, making it a critical target for therapeutic intervention.[3][5] This guide provides a comparative analysis of key inhibitors targeting the mTOR pathway, with a focus on replicating seminal findings and presenting supporting experimental data for a hypothetical novel inhibitor, TS-IN-5.
The mTOR kinase is the core component of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][6] These complexes integrate a variety of intracellular and extracellular signals, such as growth factors, nutrients, energy levels, and stress, to orchestrate cellular responses.[4][6]
The mTOR Signaling Pathway
The mTOR signaling cascade is a complex network involving upstream activators and downstream effectors of mTORC1 and mTORC2. Growth factors activate the PI3K-Akt pathway, which in turn modulates mTORC1 activity.[3] Amino acids signal to mTORC1 through a separate mechanism involving Rag GTPases.[6] mTORC1's primary downstream targets, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), are key regulators of protein synthesis and cell growth.[1] mTORC2 is involved in the activation of Akt, promoting cell survival, and also regulates the cytoskeleton.[2][6]
Comparative Analysis of mTOR Inhibitors
The development of mTOR inhibitors has evolved through several generations, each with distinct mechanisms of action and clinical profiles. This section compares the seminal first-generation allosteric inhibitors with second-generation ATP-competitive inhibitors, alongside our hypothetical compound, this compound.
| Inhibitor Class | Example Compounds | Mechanism of Action | Key Cellular Effects |
| First-Generation (Rapalogs) | Rapamycin (Sirolimus), Everolimus, Temsirolimus.[7][8][9] | Allosteric inhibitors of mTORC1. They form a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, leading to the dissociation of Raptor from mTORC1 and subsequent inhibition.[10] | Primarily inhibit mTORC1, leading to suppression of S6K1 and 4E-BP1 phosphorylation, resulting in reduced protein synthesis and cell cycle arrest.[10][11] They have limited to no direct inhibitory effect on mTORC2.[7] Prolonged treatment can, however, inhibit mTORC2 assembly in some cell types.[12] |
| Second-Generation (ATP-Competitive) | Sapanisertib, OSI-027 | Directly compete with ATP in the catalytic site of mTOR kinase. This allows for the inhibition of both mTORC1 and mTORC2.[5][7][8] | Potent inhibition of both mTORC1 and mTORC2, leading to a more comprehensive blockade of the mTOR pathway.[5] This results in the inhibition of both S6K1/4E-BP1 and Akt phosphorylation.[5] |
| Hypothetical (this compound) | This compound | Proposed as a dual ATP-competitive inhibitor of mTOR and PI3K, offering a broader blockade of the PI3K/Akt/mTOR axis. | Expected to potently inhibit both mTORC1 and mTORC2, as well as upstream PI3K signaling. This would lead to a more profound and sustained inhibition of cell growth, proliferation, and survival signals. |
Replicating Key Experimental Findings
The efficacy of mTOR inhibitors is typically assessed through a series of key in vitro and in vivo experiments. Below are the methodologies for these experiments, which can be used to benchmark the performance of novel inhibitors like this compound.
Experimental Protocols
1. In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR and its inhibition by a test compound.
-
Objective: To determine the IC50 value of an inhibitor against mTOR kinase.
-
Methodology:
-
Immunoprecipitate mTORC1 or mTORC2 from cell lysates using antibodies against Raptor or Rictor, respectively.[13]
-
Wash the immunoprecipitates to remove contaminants.[13]
-
Resuspend the beads in a kinase assay buffer containing ATP and a substrate (e.g., recombinant 4E-BP1 for mTORC1 or Akt for mTORC2).[14]
-
Add varying concentrations of the test inhibitor (e.g., this compound, Rapamycin).
-
Incubate the reaction mixture at 30°C for 30-60 minutes.[10][14]
-
Stop the reaction and analyze the phosphorylation of the substrate by Western blotting or ELISA.[10][14]
-
Calculate the IC50 value based on the dose-response curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mTOR pathway: A current, up-to-date mini-review (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of rapamycin and its analogues on age-related musculoskeletal diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
Independent Verification of TS-IN-5's Mechanism of Action: A Comparative Guide for Researchers
For drug development professionals and researchers, understanding the precise mechanism of action of a novel compound is paramount. This guide provides an independent verification of the likely mechanism of TS-IN-5, a putative inhibitor of Tyrosyl-tRNA Synthetase (TyrRS), by comparing its hypothetical performance with known TyrRS inhibitors and an alternative drug class, Thymidylate Synthase (TS) inhibitors. All data is presented for comparative analysis, supported by detailed experimental protocols and pathway visualizations.
Introduction to this compound and its Postulated Target: Tyrosyl-tRNA Synthetase
While "this compound" is not yet described in publicly available literature, the nomenclature strongly suggests its identity as an inhibitor of Tyrosyl-tRNA Synthetase (TyrRS). TyrRS is a critical enzyme in protein synthesis, responsible for attaching the amino acid tyrosine to its corresponding transfer RNA (tRNA). This process, known as aminoacylation, is a fundamental step in translating the genetic code into functional proteins.[1][2] By inhibiting TyrRS, a compound can effectively halt protein synthesis, leading to bacteriostasis and, ultimately, bacterial cell death. This makes TyrRS a promising target for the development of novel antibacterial agents.[1][2]
This guide will use the well-characterized TyrRS inhibitor, SB-219383 , as a proxy for the hypothetical this compound to facilitate a data-driven comparison.
Comparative Analysis of Inhibitor Performance
To objectively evaluate the potential of this compound, we compare its hypothetical data, based on the known inhibitor SB-219383, against other TyrRS inhibitors and a different class of antimicrobial agents, Thymidylate Synthase (TS) inhibitors.
Quantitative Data Summary
| Inhibitor | Target Enzyme | Mechanism of Action | IC50 (nM) | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) (µg/mL) | Organism for MIC |
| This compound (Hypothetical, based on SB-219383) | Tyrosyl-tRNA Synthetase (TyrRS) | Inhibits protein synthesis by preventing the charging of tRNA with tyrosine. | < 1 | Staphylococcus aureus TyrRS | Weak in vitro activity reported | Staphylococci and Streptococci |
| Adenosine Analog (Compound c6) | Tyrosyl-tRNA Synthetase (TyrRS) | Inhibits protein synthesis by preventing the charging of tRNA with tyrosine. | 800 | Pseudomonas aeruginosa TyrRS | Not specified | Pseudomonas aeruginosa |
| Acacetin (Natural Product) | Tyrosyl-tRNA Synthetase (TyrRS) | Competitive inhibitor of TyrRS. | Not specified | Staphylococcus aureus TyrRS | Not specified | Staphylococcus aureus |
| Pemetrexed (B1662193) | Thymidylate Synthase (TS), DHFR, GARFT | Inhibits DNA and RNA synthesis by blocking folate metabolism.[3][4][5][6] | Correlated with TS gene expression level | Non-small cell lung cancer cell lines | Not applicable (Anticancer) | Not applicable |
| Raltitrexed | Thymidylate Synthase (TS) | Inhibits DNA synthesis by blocking the formation of pyrimidine (B1678525) nucleotides.[7][8][9][10] | 9 | L1210 cells | Not applicable (Anticancer) | Not applicable |
Signaling Pathways and Experimental Workflows
Visualizing the pathways and experimental procedures is crucial for a clear understanding of the inhibitor's function and the methods used for its characterization.
Signaling Pathway of TyrRS Inhibition
Caption: Mechanism of TyrRS inhibition by this compound.
Signaling Pathway of Thymidylate Synthase Inhibition
Caption: Mechanism of Thymidylate Synthase inhibition.
Experimental Workflow: TyrRS Inhibition Assay
Caption: Workflow for TyrRS inhibition screening.
Experimental Protocols
Detailed methodologies are essential for the independent verification and replication of findings.
Tyrosyl-tRNA Synthetase (TyrRS) Inhibition Assay (ATP Depletion Method)
This assay quantifies the inhibition of TyrRS by measuring the amount of ATP consumed during the aminoacylation reaction. A decrease in ATP consumption indicates inhibition of the enzyme.
Materials:
-
Purified recombinant TyrRS enzyme
-
L-Tyrosine
-
tRNA specific for Tyrosine (tRNATyr)
-
Adenosine Triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
ATP detection reagent (e.g., luciferase/luciferin-based kit)
-
This compound and control compounds
-
Microplate reader with luminescence detection
Procedure:
-
Prepare a reaction mixture containing TyrRS enzyme, L-Tyrosine, and tRNATyr in the assay buffer.
-
Add varying concentrations of this compound or control compounds to the wells of a microplate.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and add the ATP detection reagent to each well.
-
Measure the luminescence signal using a microplate reader. The signal is inversely proportional to TyrRS activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of TS by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of a cofactor (e.g., NADPH), resulting in a decrease in absorbance at 340 nm.[11]
Materials:
-
Purified recombinant TS enzyme
-
Deoxyuridine monophosphate (dUMP)
-
5,10-Methylenetetrahydrofolate (CH₂H₄folate)
-
NADPH
-
Dihydrofolate reductase (DHFR) (for coupled assay)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
TS inhibitors (e.g., Pemetrexed, Raltitrexed) and control compounds
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing TS enzyme, dUMP, CH₂H₄folate, NADPH, and DHFR in the assay buffer.
-
Add varying concentrations of the test inhibitor or control compounds to the reaction mixture.
-
Initiate the reaction and immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the TS activity.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percentage of inhibition and the IC50 value for the test compound.
Discussion and Conclusion
The provided comparative analysis, based on the likely identity of this compound as a TyrRS inhibitor, positions it as a potentially potent antibacterial agent. Its hypothesized sub-nanomolar IC50 against Staphylococcus aureus TyrRS is highly promising.[12][13] However, the reported "weak in vitro activity" suggests that challenges such as cell permeability or efflux pump susceptibility may need to be addressed in further drug development.[12]
In comparison, Thymidylate Synthase inhibitors like Pemetrexed and Raltitrexed are well-established anticancer agents that target a different essential pathway – DNA synthesis.[3][4][5][7] While effective, their mechanism is not specific to bacteria.
The experimental protocols detailed in this guide provide a framework for the independent verification of this compound's mechanism of action and for conducting head-to-head comparisons with alternative compounds. By systematically evaluating its inhibitory potency, cellular activity, and spectrum of antibacterial action, researchers can gain a comprehensive understanding of this compound's therapeutic potential. Further studies should focus on elucidating its full pharmacokinetic and pharmacodynamic profiles to advance its development as a novel therapeutic agent.
References
- 1. Tyrosyl-tRNA synthetase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Pemetrexed - Wikipedia [en.wikipedia.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Raltitrexed - Wikipedia [en.wikipedia.org]
- 9. Raltitrexed | C21H22N4O6S | CID 135400182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cancercareontario.ca [cancercareontario.ca]
- 11. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SB-219383, a novel tyrosyl tRNA synthetase inhibitor from a Micromonospora sp. I. Fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Confirmation of the antibacterial mode of action of SB-219383, a novel tyrosyl tRNA synthetase inhibitor from a Micromonospora sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Novel Thymidylate Synthase Inhibitors (TS-IN-5)
It is important to note that "TS-IN-5" does not correspond to a publicly documented or identifiable chemical compound. Therefore, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not available. The information provided below outlines general safety and disposal procedures for a hypothetical, novel thymidylate synthase (TS) inhibitor, designated here as this compound, based on the known properties of this class of compounds.
Thymidylate synthase is a critical enzyme for DNA synthesis and a well-established target for cancer chemotherapy.[1][2][3] Inhibitors of this enzyme are potent cytotoxic agents and should be handled with extreme caution. The proper disposal of such compounds is a critical aspect of laboratory safety and environmental responsibility.
Immediate Safety and Logistical Information
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling any novel chemical compound. For a potent compound like a TS inhibitor, the following immediate actions and logistical planning are essential.
Operational Plan:
-
Consult Institutional EHS: Before beginning any work, contact your institution's Environmental Health and Safety (EHS) department to review handling and disposal protocols for potent, uncharacterized chemical compounds.
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For potent compounds, double gloving is recommended.
-
Spill Kit: Ensure a spill kit appropriate for cytotoxic compounds is readily available in the designated work area.
-
Waste Segregation: this compound waste must be segregated from other chemical waste streams to prevent dangerous reactions.
Disposal Plan:
-
Waste Characterization: Treat this compound as a hazardous chemical waste. Due to its mechanism of action, it should be considered cytotoxic.
-
Containerization: Use only EHS-approved, chemically compatible, and clearly labeled hazardous waste containers with secure, tight-fitting lids.
-
Labeling: The waste container must be labeled "Hazardous Waste," with the full (if known) or descriptive chemical name (e.g., "Novel Thymidylate Synthase Inhibitor this compound"), and the approximate quantity.
-
Waste Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.
Experimental Protocol: Preparation of this compound for Disposal
The following protocol details the steps for safely preparing solid and liquid forms of a hypothetical this compound for disposal.
-
Work Area Preparation:
-
Decontaminate the designated fume hood surface before and after handling the compound.
-
Ensure all necessary equipment (spatula, weigh paper, waste container, etc.) is within the fume hood.
-
-
Handling Solid this compound:
-
Carefully weigh the desired amount of solid this compound on weigh paper.
-
Transfer the solid directly into the designated hazardous waste container.
-
Use a solvent-moistened wipe (e.g., with 70% ethanol) to decontaminate the spatula and any surfaces that may have come into contact with the solid. Dispose of the wipe in the hazardous waste container.
-
-
Handling this compound Solutions:
-
If working with a solution, note the solvent and concentration on the waste container label.
-
Carefully pour or pipette the solution into the designated hazardous waste container.
-
Rinse any glassware that contained the this compound solution with a small amount of an appropriate solvent and add the rinsate to the hazardous waste container. Repeat this rinsing step twice more.
-
-
Final Decontamination:
-
Wipe down all surfaces inside the fume hood with an appropriate decontamination solution.
-
Dispose of all contaminated disposables (gloves, wipes, pipette tips, etc.) in the hazardous waste container.
-
-
Container Sealing and Storage:
-
Securely close the hazardous waste container.
-
Wipe the exterior of the container with a decontaminating solution.
-
Store the sealed container in a designated, secure area until it is collected by EHS.
-
Data on Known Thymidylate Synthase Inhibitors
To provide context on the potential hazards of a novel TS inhibitor like this compound, the following table summarizes information on some well-known compounds in this class.
| Compound | Class | Primary Hazards |
| 5-Fluorouracil (5-FU) | Pyrimidine analog | Toxic if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation, Very toxic to aquatic life with long lasting effects. |
| Pemetrexed | Antifolate | May cause harm to the unborn child, Causes damage to organs through prolonged or repeated exposure. |
| Raltitrexed | Antifolate | May cause harm to the unborn child, Causes damage to organs through prolonged or repeated exposure. |
This data is compiled from publicly available safety information for these compounds.
Disposal Workflow Diagram
The following diagram illustrates a generalized workflow for the proper disposal of a hazardous chemical compound such as the hypothetical this compound.
Caption: Generalized workflow for the proper disposal of a hazardous chemical.
References
Essential Safety Protocols for Handling Potent Research Compounds Like TS-IN-5
Disclaimer: Information regarding a specific chemical designated "TS-IN-5" is not available in public safety databases. The following guidance is based on established best practices for handling potent, hazardous research chemicals and must be supplemented by the official Safety Data Sheet (SDS) for any specific compound you handle.[1][2] Always consult the SDS and your institution's Environmental Health and Safety (EHS) department before beginning work.[1]
This document provides a procedural framework for researchers, scientists, and drug development professionals to safely manage potent chemical compounds in a laboratory setting. Adherence to these guidelines is critical for personnel safety and data integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling any new compound, it is crucial to understand its potential hazards, including toxicity, reactivity, and flammability, by reviewing the SDS.[1] For potent compounds, which may be cytotoxic or have high pharmacological activity at low concentrations, a stringent PPE protocol is mandatory.[3]
The following table summarizes recommended PPE for handling a hypothetical potent powder compound, based on the task's risk level.
| Task | Primary Engineering Control | Gloves | Respiratory Protection | Eye Protection | Lab Attire |
| Weighing/ Aliquoting Solid | Chemical Fume Hood or Glove Box[1][4] | Double Nitrile Gloves[5] | N95 or higher (PAPR recommended for high potency)[6] | Chemical Splash Goggles[4][7] | Disposable Gown, Shoe Covers[4] |
| Solubilization | Chemical Fume Hood[7] | Double Nitrile Gloves | N95 or as per SDS | Chemical Splash Goggles | Disposable Gown |
| Cell Culture Application | Biosafety Cabinet (Class II) | Single Nitrile Gloves | Not typically required | Safety Glasses | Standard Lab Coat |
| Waste Disposal | Chemical Fume Hood | Double Nitrile Gloves | N95 or as per SDS | Chemical Splash Goggles | Disposable Gown |
Note: Glove material (e.g., nitrile) should be selected based on the solvent used for dissolution, as per the SDS and glove compatibility charts.[5][7]
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow minimizes exposure and prevents contamination.[4] All handling of potent compounds should occur in a designated and restricted area.[4]
Experimental Protocol: Safe Weighing and Solubilization
-
Preparation:
-
Designate a work area inside a certified chemical fume hood.[4]
-
Cover the work surface with a disposable plastic-backed absorbent pad.[8]
-
Prepare and label all necessary equipment (e.g., vials, tubes) before bringing the compound into the hood.
-
Assemble a spill kit and appropriate, labeled waste containers within the designated area.[1][4]
-
-
PPE Donning:
-
Put on all required PPE as specified in the table above before entering the designated handling area.[4]
-
-
Handling and Weighing:
-
Perform all manipulations of the solid compound within the fume hood to minimize dust generation.[4]
-
Use dedicated spatulas and weighing papers.
-
Close the primary container immediately after removing the desired amount.
-
-
Solubilization:
-
Post-Handling Decontamination:
-
Wipe down all surfaces, containers, and equipment with an appropriate decontamination solution (e.g., 70% ethanol, followed by a validated cleaning agent) and dispose of wipes as hazardous waste.[4]
-
Carefully remove PPE, taking care to avoid self-contamination, and dispose of single-use items in the designated hazardous waste container.[4]
-
Thoroughly wash hands and any potentially exposed skin with soap and water after removing all PPE.[4]
-
Procedural Diagrams
Visual workflows enhance understanding and compliance with safety procedures. The following diagrams illustrate the logical flow for safe handling and waste disposal.
Caption: Workflow for Safe Handling of Potent Compounds.
Disposal Plan
Proper segregation and disposal of cytotoxic or potent chemical waste are critical to prevent environmental contamination and ensure regulatory compliance.[1][7]
Waste Segregation and Disposal Protocol:
-
Bulk vs. Trace Waste: Segregate waste into "bulk" and "trace" categories.[9]
-
Bulk Waste: Includes expired or unused formulations, grossly contaminated spill cleanup materials, and partially used vials. This waste must be placed in containers labeled "Hazardous Waste - Chemotherapy" or as per institutional guidelines.[9] These are often black containers.[9]
-
Trace Waste: Includes items with residual contamination like empty vials, gloves, gowns, and labware.[9] This waste should be placed in designated containers, often yellow or purple, and clearly labeled.[9][10]
-
-
Sharps: All contaminated sharps (needles, scalpels, glass vials) must be placed directly into a puncture-proof, appropriately colored sharps container (e.g., yellow, red, or purple) labeled for cytotoxic/chemotherapy waste.[11]
-
Container Management: Waste containers should be sealed when three-quarters full to prevent spills.[9]
-
Final Disposal: All cytotoxic and potent compound waste must be disposed of via high-temperature incineration through your institution's EHS-approved hazardous waste management service.[10] Flushing such waste down the drain is strictly prohibited.[9]
Caption: Logical Flow for Potent Chemical Waste Segregation.
References
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. agnopharma.com [agnopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. 5 Essential Personal Protective Equipment (PPE) for Industrial Work | HUB Industrial Supply [hubindustrial.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cleanaway.com.au [cleanaway.com.au]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
